4-(2-Hydroxyethyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHCTSQIAULAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333443 | |
| Record name | 4-(2-hydroxyethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46112-46-3 | |
| Record name | 4-(2-Hydroxyethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46112-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-hydroxyethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Hydroxyethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)benzoic acid, a versatile benzoic acid derivative. It details the compound's chemical and physical properties, safety information, and its applications, particularly as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other valuable organic compounds. This document includes detailed experimental protocols for its synthesis, purification, and analysis, aimed at providing researchers and drug development professionals with a practical resource for their work with this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its bifunctional nature, containing both a carboxylic acid and a primary alcohol, makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 46112-46-3 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][3][4] |
| Molecular Weight | 166.17 g/mol | [3][5] |
| IUPAC Name | This compound | [2][6][7] |
| Canonical SMILES | OCCc1ccc(cc1)C(=O)O | [6] |
| InChIKey | FUWHCTSQIAULAK-UHFFFAOYSA-N | [6] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 127-128 °C | [2] |
| Boiling Point | 345.8 ± 25.0 °C (Predicted) | [2] |
| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.26 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |
| Storage Temperature | Sealed in dry, Room Temperature | [2] |
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] | |
| H335 | May cause respiratory irritation | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [3] |
| P264 | Wash skin thoroughly after handling | [3] | |
| P271 | Use only outdoors or in a well-ventilated area | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 4-(2-hydroxyethyl)benzoate.
Experimental Workflow for Synthesis
Caption: Synthesis of this compound via ester hydrolysis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-(2-hydroxyethyl)benzoate (174 mg, 0.96 mmol) in a mixture of methanol (3 mL) and water (1 mL).
-
Hydrolysis: To this solution, add sodium hydroxide (58 mg, 1.43 mmol) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (5 mL). Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted starting material and by-products.
-
Acidification and Precipitation: Carefully acidify the aqueous phase with a 1:1 hydrochloric acid solution until the pH reaches 1. A white solid will precipitate out of the solution.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold water.
-
Drying: Dry the collected solid to obtain this compound (expected yield: ~158 mg, 100%). The product can often be used in subsequent reactions without further purification.[2]
Purification by Recrystallization
For obtaining a high-purity product, recrystallization from a suitable solvent system is recommended. Water is a common solvent for the recrystallization of benzoic acid derivatives.
Experimental Workflow for Recrystallization
Caption: Purification of this compound by recrystallization.
Detailed Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture on a hot plate until the solid completely dissolves.[8][9][10][11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Needle-like crystals should form. To maximize crystal formation, place the flask in an ice bath.[8][9][10][11]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.[8][9][10][11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are essential for confirming the structure of the synthesized compound.
-
1H NMR (300 MHz, CDCl3): δ 7.97 (d, J = 8.4 Hz, 2H), 7.27 (d, J = 8.4 Hz, 2H), 3.83 (t, J = 6.3 Hz, 2H), 2.88 (t, J = 6.3 Hz, 2H).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.
-
O-H stretch (alcohol): A broad peak around 3400-3200 cm-1.
-
O-H stretch (carboxylic acid): A very broad peak from 3300-2500 cm-1.[13][14]
-
C-H stretch (aromatic): Peaks just above 3000 cm-1.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm-1.[13][14]
-
C-O stretch (alcohol and carboxylic acid): Peaks in the 1320-1210 cm-1 region.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. While a specific method for this compound is not detailed, a method for the related 4-hydroxybenzoic acid can be adapted.
Table 4: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives
| Parameter | Condition | Reference(s) |
| Column | C18 column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm) | [15][16][17] |
| Mobile Phase A | 0.1% Phosphoric acid in water or 1.5% acetic acid + 1.5% ammonium acetate in water | [16][17] |
| Mobile Phase B | Acetonitrile or Methanol | [16][17] |
| Elution | Gradient or Isocratic | [15][16][17] |
| Flow Rate | 1.0 mL/min | [15][16] |
| Detection | UV at 230 nm or 255 nm | [15][16] |
Reactivity and Applications in Drug Development
This compound is a bifunctional molecule, and its reactivity is centered around its carboxylic acid and primary alcohol functional groups. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Logical Relationship of Reactivity and Applications
Caption: Reactivity of functional groups in this compound and its applications.
Role in the Synthesis of Bezafibrate
This compound is structurally related to intermediates used in the synthesis of the lipid-lowering agent, Bezafibrate. The synthesis of Bezafibrate involves the formation of an amide bond with a derivative of 4-chlorobenzoic acid and an ether linkage with a phenoxyisobutyric acid moiety.[18][19][20][21][22] The 4-(2-hydroxyethyl)phenyl core structure is a key component of the precursor N-(4-hydroxyphenethyl)-4-chlorobenzamide, which is then further elaborated to form Bezafibrate.
Applications in Polymer Chemistry
The presence of both a carboxylic acid and a hydroxyl group makes this compound a suitable monomer for the synthesis of polyesters through polycondensation reactions. These polyesters can have applications in areas such as biodegradable plastics.[1]
Use in Pharmaceutical and Cosmetic Formulations
Beyond its role as a synthetic intermediate, this compound is also utilized in pharmaceutical and cosmetic formulations. It can act as a pH stabilizer and a solubilizing agent, enhancing the bioavailability of active ingredients in drug formulations. In cosmetics, it is used for its moisturizing properties.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 95% | CAS: 46112-46-3 | AChemBlock [achemblock.com]
- 3. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 46112-46-3 | MOLNOVA [molnova.com]
- 5. This compound | Natural product | TargetMol [targetmol.com]
- 6. 4-(2-Hydroxyethyl)benzoicacid | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. This compound - C9H10O3 | CSSS00000078963 [chem-space.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. scribd.com [scribd.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. famu.edu [famu.edu]
- 12. rsc.org [rsc.org]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. longdom.org [longdom.org]
- 17. fsis.usda.gov [fsis.usda.gov]
- 18. Bezafibrate synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]
- 21. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. CN101353315A - Preparation method of bezafibrate - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Hydroxyethyl)benzoic acid is a benzoic acid derivative with a hydroxyethyl group at the para position. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, and potential biological significance. While specific biological activities of this compound are not extensively documented, this guide explores putative signaling pathways based on the activity of the structurally related compound, p-hydroxybenzoic acid. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and application in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound.[1] It is a derivative of benzoic acid and is known to be found in the leaves of Canarium album. The presence of both a carboxylic acid and a hydroxyl group makes it a versatile molecule for chemical synthesis and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [3] |
| CAS Number | 46112-46-3 | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 127-128 °C | [1] |
| Boiling Point (Predicted) | 345.8 ± 25.0 °C | [1] |
| pKa (Predicted) | 4.26 ± 0.10 | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |
| InChI Key | FUWHCTSQIAULAK-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)c1ccc(CCO)cc1 | [3] |
Synthesis and Purification
While several synthetic routes are possible, a common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester. A detailed protocol for this procedure is provided below.
Experimental Protocol: Synthesis from Methyl 4-(2-hydroxyethyl)benzoate
This protocol describes the base-catalyzed hydrolysis of methyl 4-(2-hydroxyethyl)benzoate to yield this compound.
Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1:1 solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-(2-hydroxyethyl)benzoate (e.g., 1.0 g) in a mixture of methanol (e.g., 15 mL) and deionized water (e.g., 5 mL).
-
Base Addition: To the stirred solution, add sodium hydroxide (e.g., 1.5 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, add deionized water (e.g., 25 mL) to the reaction mixture to dilute it.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar by-products.
-
Acidification: Carefully acidify the aqueous phase with a 1:1 solution of hydrochloric acid until the pH is approximately 1. A white solid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Analytical Methods
The identity and purity of this compound can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocol: HPLC Analysis
This protocol provides a general method for the analysis of this compound that can be adapted and optimized for specific equipment and applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing over time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Diagram 2: HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
Spectroscopic Data
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyethyl group, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as two doublets in the region of 7.2-8.1 ppm. The methylene protons would appear as two triplets around 2.8 and 3.8 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (typically >10 ppm), and the hydroxyl proton would also be a broad singlet.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for the seven different carbon environments in the molecule. The carboxyl carbon would be observed downfield (around 170 ppm). The aromatic carbons would appear in the range of 125-145 ppm, and the two aliphatic carbons of the hydroxyethyl group would be seen upfield (around 35 and 60 ppm).
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). Fragmentation patterns would likely involve the loss of water, the carboxylic acid group, and cleavage of the ethyl group.
Biological Activity and Signaling Pathways
While there is limited specific data on the biological activities of this compound, its structural similarity to p-hydroxybenzoic acid suggests it may have interesting biological properties. p-Hydroxybenzoic acid and its derivatives have been reported to exhibit a range of activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[5]
Of particular interest to drug development professionals, p-hydroxybenzoic acid has been shown to possess estrogen-like activity and can modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. It is plausible that this compound could exert similar effects.
Putative Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known activities of p-hydroxybenzoic acid. These are hypothetical pathways and require experimental validation for this specific compound.
Diagram 3: Putative MAPK/ERK Signaling Pathway Activation
Caption: Hypothetical activation of the MAPK/ERK pathway by this compound.
Diagram 4: Putative PI3K/Akt Signaling Pathway Activation
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Hydroxyethyl)benzoic acid_TargetMol [targetmol.com]
- 4. This compound | 46112-46-3 | MOLNOVA [molnova.com]
- 5. researchgate.net [researchgate.net]
4-(2-Hydroxyethyl)benzoic acid structure and molecular weight
An In-depth Technical Guide on 4-(2-Hydroxyethyl)benzoic acid
This guide provides a detailed overview of the chemical structure and molecular properties of this compound, a benzoic acid derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Properties and Structure
This compound is a natural product that serves as a versatile intermediate in the synthesis of various compounds, including active pharmaceutical ingredients (APIs).[1][2] Its utility in laboratory settings is well-established, where it is used as a reagent in a variety of organic chemistry experiments.[1] The presence of a hydroxyl group enhances its reactivity, making it suitable for chemical modifications such as esterification, which can lead to the development of novel molecules.[1]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3][4][5] |
| Molecular Weight | 166.18 g/mol | [1][5] |
| Monoisotopic Mass | 166.062994177 Da | [3] |
| CAS Number | 46112-46-3 | [1][3] |
| Melting Point | 122-129 ºC | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Structural Representation
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a 2-hydroxyethyl group at the para (4) position.
Experimental Protocols
While detailed experimental protocols for the synthesis of this compound are extensive and can vary, a general conceptual workflow for its preparation or use in further synthesis is outlined below. This typically involves the modification of a precursor molecule, followed by purification and analysis of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Natural product | TargetMol [targetmol.com]
- 3. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Hydroxyethyl)benzoicacid | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. This compound 95% | CAS: 46112-46-3 | AChemBlock [achemblock.com]
A Beginner's Guide to the Synthesis of 4-(2-Hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 4-(2-hydroxyethyl)benzoic acid, a valuable intermediate in the pharmaceutical and polymer industries. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
This compound is a bifunctional molecule incorporating both a carboxylic acid and a primary alcohol. This unique structure makes it a versatile building block in the synthesis of various esters, polyesters, and other derivatives with applications in drug delivery systems, liquid crystal polymers, and as a key component in the production of certain active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide details two distinct and accessible methods for its synthesis, tailored for researchers with a foundational knowledge of organic chemistry.
Synthetic Routes
Two viable and beginner-friendly methods for the synthesis of this compound are presented:
-
Route 1: Hydroboration-Oxidation of 4-Vinylbenzoic Acid. This two-step, one-pot reaction is a classic example of an anti-Markovnikov addition of water across a double bond. It is known for its high regioselectivity and generally good yields.
-
Route 2: Hydrolysis of 4-(2-Bromoethyl)benzoic Acid. This method involves a nucleophilic substitution reaction where a bromide is displaced by a hydroxide ion. This approach is straightforward and utilizes readily available starting materials.
The following sections provide detailed experimental protocols for each route.
Experimental Protocols
Route 1: Hydroboration-Oxidation of 4-Vinylbenzoic Acid
This protocol is adapted from general procedures for the hydroboration-oxidation of styrenes.
Materials:
-
4-Vinylbenzoic acid
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO4), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet is assembled. The glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Hydroboration: 4-Vinylbenzoic acid (e.g., 1.48 g, 10 mmol) is dissolved in anhydrous THF (50 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath. The borane-THF solution (11 mL of 1 M solution, 11 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.
-
Oxidation: The reaction mixture is cooled back to 0 °C. Slowly and carefully, 3 M aqueous sodium hydroxide solution (10 mL) is added, followed by the dropwise addition of 30% hydrogen peroxide (10 mL). Caution: The addition of hydrogen peroxide is exothermic and should be done slowly to control the temperature.
-
Work-up: After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the addition of 50 mL of water. The organic layer is separated, and the aqueous layer is acidified to pH 3-4 with 1 M HCl and then extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.
Route 2: Hydrolysis of 4-(2-Bromoethyl)benzoic Acid
This protocol is based on standard nucleophilic substitution reactions.
Materials:
-
4-(2-Bromoethyl)benzoic acid[1]
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-bromoethyl)benzoic acid (e.g., 2.29 g, 10 mmol) in a solution of sodium hydroxide (0.8 g, 20 mmol) in water (40 mL).
-
Hydrolysis: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified to pH 2-3 by the careful addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Purification: The precipitate is collected by vacuum filtration and washed with cold water. The crude product can be purified by recrystallization from hot water to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Hydroboration-Oxidation | Route 2: Hydrolysis |
| Starting Material | 4-Vinylbenzoic Acid | 4-(2-Bromoethyl)benzoic Acid |
| Key Reagents | BH3·THF, NaOH, H2O2 | NaOH, HCl |
| Reaction Time | ~4 hours | 4-6 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (after recrystallization) | >98% | >98% |
| Key Advantages | High regioselectivity, one-pot procedure | Simple reagents, straightforward work-up |
| Key Disadvantages | Requires anhydrous conditions and handling of borane reagents | Longer reaction time at reflux |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Simplified reaction mechanisms for the two synthetic routes.
References
An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-(2-Hydroxyethyl)benzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established methodologies for its determination, enabling researchers to generate precise and reliable data in their own laboratory settings.
Introduction to this compound
This compound is a benzoic acid derivative with a hydroxyethyl group at the para position.[1][2] This bifunctional molecule, possessing both a carboxylic acid and a hydroxyl group, is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[3] Its structural features are anticipated to influence its solubility in different organic solvents, a critical parameter for its application in drug formulation, reaction chemistry, and purification processes. Understanding its solubility profile is essential for optimizing these applications.[4][5][6]
Qualitative Solubility Profile
Based on available supplier data, this compound is generally soluble in polar organic solvents.[7][8] The presence of the carboxylic acid and hydroxyl groups allows for hydrogen bonding, which promotes solubility in protic and polar aprotic solvents. The aromatic ring provides a nonpolar region, which may allow for some solubility in less polar solvents. A summary of its known qualitative solubility is presented in Table 1. Researchers are encouraged to use the experimental protocols outlined in this guide to determine quantitative solubility data for their specific applications.
Table 1: Qualitative and User-Determined Quantitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Temperature (°C) |
| Alcohols | Methanol | Soluble[7][8] | User-determined | User-determined |
| Ethanol | Soluble[7][8] | User-determined | User-determined | |
| Isopropanol | - | User-determined | User-determined | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[7][8] | User-determined | User-determined |
| Pyridine | Soluble[7][8] | User-determined | User-determined | |
| Acetone | - | User-determined | User-determined | |
| Acetonitrile | - | User-determined | User-determined | |
| Ethers | Tetrahydrofuran (THF) | - | User-determined | User-determined |
| 1,4-Dioxane | - | User-determined | User-determined | |
| Esters | Ethyl Acetate | - | User-determined | User-determined |
| Hydrocarbons | Toluene | - | User-determined | User-determined |
| Hexane | - | User-determined | User-determined |
Predicting Solubility: The "Like Dissolves Like" Principle
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] It states that substances with similar polarities are more likely to be soluble in one another. For this compound, its polar functional groups (carboxylic acid and hydroxyl) suggest good solubility in polar solvents, while its nonpolar benzene ring suggests some affinity for nonpolar solvents.
Figure 1: Logical diagram illustrating the "like dissolves like" principle for predicting the solubility of this compound in different classes of organic solvents.
Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC Analysis
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9] The concentration of the dissolved compound in the saturated solution is then accurately measured using High-Performance Liquid Chromatography (HPLC).[10]
4.1. Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (HPLC grade)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[11] It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.
-
-
Sample Preparation for HPLC Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered, saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) from HPLC × Dilution Factor
-
4.3. Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Figure 2: A flowchart of the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Conclusion
References
- 1. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 2. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. chem.ws [chem.ws]
- 7. This compound | 46112-46-3 | MOLNOVA [molnova.com]
- 8. molnova.com [molnova.com]
- 9. scribd.com [scribd.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pubs.acs.org [pubs.acs.org]
Safeguarding Synthesis: A Technical Guide to the Safe Handling of 4-(2-Hydroxyethyl)benzoic Acid in the Laboratory
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
4-(2-Hydroxyethyl)benzoic acid is a valuable building block in pharmaceutical and materials science research. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, incorporating detailed protocols and risk mitigation strategies.
Hazard Identification and Classification
This compound is classified as an irritant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 122-129 ºC | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
Toxicity Profile
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to well-defined experimental protocols is crucial for minimizing exposure and mitigating risks.
Standard Operating Procedure for Handling
This protocol outlines the standard procedure for the safe handling of this compound in a laboratory setting.
Objective: To provide a step-by-step guide for the safe handling of solid this compound to minimize the risk of exposure.
Materials:
-
This compound
-
Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Sealable container for the compound
-
Waste container for contaminated disposables
Procedure:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Don the required PPE: a properly fitting lab coat, safety goggles, and nitrile gloves.
-
-
Weighing and Dispensing:
-
Perform all manipulations of the solid compound within the chemical fume hood to control dust.
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weighing paper/boat.
-
Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.
-
Securely close the storage container immediately after dispensing.
-
-
Transfer and Use:
-
Carefully transfer the weighed compound to the reaction vessel or desired container.
-
If dissolving the compound, add the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Dispose of contaminated weighing paper, gloves, and other disposable items in a designated hazardous waste container.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Cleanup Protocol for Solid Organic Acids
This protocol provides a detailed methodology for responding to a small-scale spill of a solid organic acid like this compound.
Objective: To safely clean up a minor spill (<10 grams) of solid this compound, preventing exposure and contamination.
Materials:
-
Spill kit containing:
-
Acid neutralizer (e.g., sodium bicarbonate, soda ash)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Brush and dustpan (non-sparking)
-
Sealable plastic bags for waste disposal
-
Hazardous waste labels
-
-
Appropriate PPE: safety goggles, nitrile gloves, lab coat (an apron and respiratory protection may be necessary for larger spills or if significant dust is generated)
Procedure:
-
Immediate Response:
-
Alert personnel in the immediate vicinity of the spill.
-
If there is a risk of dust inhalation, evacuate the immediate area and ensure proper ventilation (e.g., through a fume hood) before proceeding.
-
-
Containment and Neutralization:
-
Wearing appropriate PPE, approach the spill cautiously.
-
Gently cover the spill with an acid neutralizer like sodium bicarbonate. Start from the perimeter and work inwards to prevent spreading the powder.
-
Allow the neutralizer to react with the acid. A slight fizzing or temperature change may be observed.
-
-
Cleanup:
-
Once any reaction has subsided, use a brush and non-sparking dustpan to carefully sweep up the mixture of the compound and neutralizer.
-
Avoid creating dust during this process. If necessary, lightly moisten the powder with water to minimize dust generation.
-
Place the collected material into a sealable plastic bag.
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel to remove any remaining residue.
-
Place the used cleaning materials into the same waste bag.
-
-
Waste Disposal:
-
Seal the plastic bag securely.
-
Attach a completed hazardous waste label to the bag.
-
Dispose of the waste according to your institution's hazardous waste management guidelines.
-
-
Post-Cleanup:
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Replenish the spill kit.
-
Visualized Workflows and Logical Relationships
To further enhance safety and understanding, the following diagrams, created using the DOT language, illustrate key decision-making processes and workflows for handling this compound.
References
The Natural Occurrence of 4-(2-Hydroxyethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)benzoic acid is a naturally occurring benzoic acid derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources, biosynthetic origins, and potential metabolic fate. The document details established experimental protocols for the isolation and analysis of this compound from natural matrices and presents key information in a structured format to support research and development endeavors.
Natural Occurrence
The primary documented natural source of this compound is the leaves of the Chinese white olive, Canarium album (Lour.) DC. While this compound has been identified as a constituent of this plant species, to date, there is a lack of publicly available quantitative data on its specific concentration in the leaves or other tissues of Canarium album.
Research on the phytochemical composition of Canarium album reveals a rich profile of phenolic compounds. Studies have quantified the total phenolic and flavonoid content in the leaves and fruits of various cultivars. For instance, the total phenolic content in the leaves of different cultivars can vary, with one study reporting free phenolic levels as high as 70.94 ± 10.59 mg gallic acid equivalents (GAE) per gram of dry weight in the "Tan xiang" cultivar.[1] The leaves generally exhibit higher concentrations of total phenolics, alkaloids, and polysaccharides compared to the fruits.[2] While these findings provide a broader context of the phenolic landscape of Canarium album, they do not offer specific quantities of this compound.
Table 1: Qualitative Natural Occurrence of this compound
| Organism | Part of Organism | Compound Presence | Quantitative Data Availability |
| Canarium album | Leaves | Identified | Not Available in Reviewed Literature |
Biosynthesis
The biosynthesis of this compound in plants is believed to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds. The core structure, benzoic acid, is synthesized from L-phenylalanine.
The established pathway for benzoic acid formation involves the following key steps:
-
Deamination: L-phenylalanine is converted to cinnamic acid.
-
Side-Chain Shortening (β-oxidative pathway): The three-carbon side chain of cinnamic acid is shortened by two carbons to yield benzoic acid.
The specific enzymatic reactions leading to the addition of the 2-hydroxyethyl group at the para-position of the benzoic acid ring have not been fully elucidated. However, it is hypothesized to occur through a subsequent modification of a benzoic acid precursor. This could potentially involve a hydroxylation reaction followed by a two-carbon chain extension, although the precise enzymes and intermediates in this specific branch of the pathway remain an area for further research.
Caption: Proposed biosynthetic pathway of this compound.
Metabolism
The metabolic fate of this compound in organisms has not been specifically studied. However, based on the known microbial degradation pathways of other aromatic compounds, a plausible metabolic route can be proposed. Microorganisms, particularly bacteria, are known to degrade aromatic compounds through a series of enzymatic reactions, often initiating with hydroxylation of the aromatic ring, followed by ring cleavage.
A potential metabolic pathway for this compound could involve:
-
Oxidation of the Ethyl Group: The primary alcohol of the 2-hydroxyethyl side chain could be oxidized to an aldehyde and then to a carboxylic acid, forming 4-carboxymethylbenzoic acid.
-
Hydroxylation of the Aromatic Ring: Enzymes such as monooxygenases or dioxygenases could introduce additional hydroxyl groups onto the benzene ring, a common strategy to destabilize the ring for subsequent cleavage.
-
Ring Cleavage: The hydroxylated aromatic ring would then be susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.
-
Central Metabolism: These aliphatic intermediates would then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized.
Experimental Protocols
Isolation and Purification of this compound from Canarium album Leaves
The following is a generalized protocol for the extraction and isolation of this compound, adapted from established methods for phenolic compounds from plant materials.
1. Sample Preparation:
-
Fresh leaves of Canarium album are collected and washed to remove any surface contaminants.
-
The leaves are then freeze-dried (lyophilized) to preserve the chemical integrity of the constituents and ground into a fine powder.
2. Extraction:
-
The powdered leaf material is subjected to solvent extraction. A common solvent system for phenolic compounds is 80% methanol or 70% acetone.
-
The extraction can be performed using maceration, sonication, or Soxhlet extraction to enhance efficiency. For instance, the powdered leaves can be sonicated with the solvent for a specified period (e.g., 30 minutes) and the process repeated multiple times.
-
The resulting extracts are pooled and filtered to remove solid plant material.
3. Solvent Partitioning and Purification:
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. This compound, being moderately polar, is expected to partition into the ethyl acetate or n-butanol fraction.
-
The fractions are then subjected to chromatographic techniques for further purification. Column chromatography using silica gel or Sephadex LH-20 is commonly employed.
-
Fractions from column chromatography are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
4. Final Purification and Identification:
-
Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
The structure of the purified compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Caption: General experimental workflow for isolation and identification.
Quantitative Analysis by HPLC
1. Standard Preparation:
-
A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol).
-
A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.
2. Sample Preparation:
-
A known weight of the dried and powdered plant material is extracted using a validated procedure (as described above).
-
The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of phenolic acids.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A UV detector set at the wavelength of maximum absorbance for this compound is used. A Diode Array Detector (DAD) can also be used to obtain the full UV spectrum for peak purity assessment.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the plant extract is then determined by interpolating its peak area on the calibration curve.
Conclusion
This compound is a natural product found in the leaves of Canarium album. While its biosynthetic and metabolic pathways can be inferred from general knowledge of aromatic compound metabolism, specific enzymatic details are yet to be discovered. The provided experimental protocols offer a robust framework for the isolation, identification, and quantification of this compound from its natural source. Further research is warranted to determine the quantitative distribution of this compound in Canarium album and to explore its potential biological activities, which could be of significant interest to the pharmaceutical and drug development industries.
References
- 1. The composition of phenolic compounds in Chinese olive (Canarium album L.) cultivars and their contribution to the anti-inflammatory properties of the cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Essential Nutrients, Bioactive Compounds, and Antioxidant Activity in the Leaves and Fruits of Chinese Olive ( Canarium album (Lour.) DC.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Data of 4-(2-Hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-(2-Hydroxyethyl)benzoic acid, a benzoic acid derivative with applications in biochemical research and drug synthesis. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.
Core Spectral Data
Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound.
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 167.07027 |
| [M+Na]⁺ | 189.05221 |
| [M-H]⁻ | 165.05571 |
| [M+NH₄]⁺ | 184.09681 |
| [M+K]⁺ | 205.02615 |
| [M+H-H₂O]⁺ | 149.06025 |
Data sourced from predicted values.[3]
Experimental Protocol - Mass Spectrometry (General Procedure):
A typical mass spectrometry analysis would be conducted using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument via direct infusion or after separation by liquid chromatography (LC).
dot
Caption: General workflow for Mass Spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not publicly available, data for similar benzoic acid derivatives provide expected chemical shift ranges.
Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |
| Aromatic C-H (ortho to -COOH) | 7.9 - 8.1 (d) | 128 - 132 |
| Aromatic C-H (meta to -COOH) | 7.2 - 7.4 (d) | 129 - 131 |
| Methylene (-CH₂-Ar) | 2.8 - 3.0 (t) | 35 - 45 |
| Methylene (-CH₂-OH) | 3.7 - 3.9 (t) | 60 - 65 |
| Hydroxyl (-OH) | Variable (broad s) | - |
| Quaternary Aromatic C (ipso to -COOH) | - | 130 - 135 |
| Quaternary Aromatic C (ipso to -CH₂CH₂OH) | - | 140 - 145 |
Note: Expected shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol - NMR Spectroscopy (General Procedure):
A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) is usually added as an internal standard (0 ppm). The spectrum is then acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[4]
dot
Caption: Standard workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Expected IR Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Alcohol/Carboxylic Acid) | 1210-1320 | Stretching |
Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.
Experimental Protocol - IR Spectroscopy (General Procedure):
For a solid sample like this compound, the spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is pressed directly against a crystal (e.g., diamond or zinc selenide). The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.
dot
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Structural Confirmation and Logical Relationships
The interpretation of these spectra in unison allows for the confirmation of the chemical structure of this compound.
dot
Caption: Relationship between spectral data and chemical structure.
References
Potential Research Applications of 4-(2-Hydroxyethyl)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Hydroxyethyl)benzoic acid, a versatile bifunctional molecule, is emerging as a significant building block in various scientific and industrial research fields. Its unique structure, featuring both a carboxylic acid and a primary alcohol functional group, allows for a wide range of chemical modifications, leading to the synthesis of novel derivatives with promising applications in drug discovery, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its utility in the development of new therapeutic agents and advanced polymeric materials. We present a summary of its physicochemical properties, detailed experimental protocols for the synthesis of its derivatives, and an exploration of their potential biological activities and mechanisms of action.
Introduction
This compound (HEBA) is an aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2][3] Its dual functionality makes it an ideal candidate for esterification and other chemical modifications, enabling the creation of a diverse library of derivatives.[2] These derivatives have garnered interest for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.[4][5] Furthermore, HEBA is utilized as a monomer in the synthesis of polyesters, contributing to the development of materials with tailored properties.[3][6] This guide aims to provide researchers with a detailed resource on the properties, synthesis, and potential applications of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Reference(s) |
| CAS Number | 46112-46-3 | [6] |
| Molecular Formula | C₉H₁₀O₃ | [6] |
| Molecular Weight | 166.17 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 122-129 °C | [6] |
| Solubility | Soluble in organic solvents such as alcohols and ethers; sparingly soluble in water. | No specific citation found |
| Purity | ≥ 99% (HPLC) | [6] |
Synthesis of this compound Derivatives
The presence of both a carboxylic acid and a hydroxyl group allows for the synthesis of a variety of derivatives, primarily through esterification and amidation reactions.
General Esterification Protocol
This protocol describes a general method for the synthesis of this compound esters.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, propanol)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Sodium bicarbonate solution
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the desired alcohol (1.2 equivalents) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Potential Research Applications
The derivatives of this compound have shown potential in several research areas, particularly in drug development and polymer science.
Drug Development
Derivatives of hydroxybenzoic acids have been investigated for their anti-inflammatory properties.[4][5] While direct studies on this compound derivatives are limited, research on similar compounds, such as p-hydroxybenzoic acid, suggests a potential mechanism of action involving the inhibition of key inflammatory pathways.
A study on p-hydroxybenzoic acid demonstrated its ability to alleviate rheumatoid arthritis in an animal model by inhibiting the NF-κB/caspase-1 signaling pathway.[8] This inhibition led to a significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[8] Given the structural similarity, it is plausible that derivatives of this compound could exert similar anti-inflammatory effects through the modulation of this pathway.
Diagram: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action.
Esters of benzoic acid and its derivatives have been reported to possess antimicrobial activity.[2][9] The lipophilicity of the ester derivatives can influence their ability to penetrate microbial cell membranes. Studies on various benzoic acid esters have shown a range of minimum inhibitory concentrations (MICs) against different bacterial and fungal strains.
| Compound Type | Organism | MIC (mg/mL) | Reference(s) |
| Benzoic Acid | E. coli O157 | 1 | [10] |
| 2-Hydroxybenzoic Acid | E. coli O157 | 1 | [10] |
| 4-Hydroxybenzoic Acid | E. coli O157 | >1 | [10] |
Polymer Chemistry
This compound serves as a valuable monomer for the synthesis of polyesters due to its bifunctional nature.[3][6] The presence of both a carboxylic acid and a hydroxyl group in the same molecule allows for self-polycondensation or co-polycondensation with other monomers to create polymers with specific properties.
The following is a general protocol for the synthesis of a polyester using this compound.
Materials:
-
This compound
-
Catalyst (e.g., antimony trioxide, titanium butoxide)
-
High-boiling point solvent (optional, for solution polymerization)
-
Inert gas (e.g., nitrogen, argon)
Procedure (Melt Polycondensation):
-
Place this compound and a catalytic amount of antimony trioxide in a reaction vessel equipped with a stirrer and an inlet for inert gas.
-
Heat the mixture under a slow stream of inert gas to a temperature above the melting point of the monomer (e.g., 140-160 °C) to initiate esterification.
-
Gradually increase the temperature to 250-280 °C while continuing to stir and pass a slow stream of inert gas to remove the water formed during the reaction.
-
Apply a vacuum to the system to facilitate the removal of the final traces of water and drive the polymerization to completion.
-
Continue the reaction under vacuum for several hours until the desired viscosity is achieved.
-
Cool the polymer to room temperature under an inert atmosphere.
Diagram: Polyester Synthesis Workflow
Caption: General workflow for polyester synthesis.
Conclusion
This compound is a promising and versatile molecule with significant potential in diverse research areas. Its utility as a scaffold for the synthesis of novel bioactive compounds, particularly with anti-inflammatory and antimicrobial properties, warrants further investigation. The exploration of its derivatives and their mechanisms of action, potentially through pathways like NF-κB, could lead to the development of new therapeutic agents. Furthermore, its role as a monomer in polymer chemistry opens avenues for the creation of advanced materials with tailored functionalities. This guide provides a foundational resource to encourage and facilitate further research into the promising applications of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Study on <i>p</i>-Hydroxybenzoic Acid on Rheumatoid Arthritis Via Inhibiting NF-κB/caspase-1 Signaling Pathway [chinjmap.com]
- 9. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(2-hydroxyethyl)benzoic acid via the alkaline hydrolysis of methyl 4-(2-hydroxyethyl)benzoate. This transformation is a straightforward and high-yielding saponification reaction, crucial for the generation of a versatile intermediate in pharmaceutical and materials science research. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization guidelines for the final product.
Introduction
This compound is a valuable bifunctional molecule incorporating both a carboxylic acid and a primary alcohol. This unique structure makes it an important building block in the synthesis of various active pharmaceutical ingredients (APIs), polymers, and other functional materials. The hydroxyl group offers a site for esterification or etherification, while the carboxylic acid moiety can participate in amide bond formation or other acid-catalyzed reactions. This protocol details a reliable method for its preparation from its corresponding methyl ester.
Chemical Reaction
The synthesis proceeds via a base-catalyzed hydrolysis (saponification) of the methyl ester, followed by acidification to yield the desired carboxylic acid.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Parameter | Methyl 4-(2-hydroxyethyl)benzoate (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃ |
| Molecular Weight | 180.20 g/mol | 166.17 g/mol |
| Appearance | - | White to off-white solid |
| Melting Point | - | 127-128 °C |
| CAS Number | 46190-45-8 | 46112-46-3 |
| Purity | ≥98% | Can be >99% after recrystallization |
| Theoretical Yield | - | Up to 100% (crude) |
Experimental Protocols
Materials and Equipment
-
Methyl 4-(2-hydroxyethyl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1:1 (v/v) solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator (optional)
Synthesis of this compound
This protocol is adapted from established procedures for ester hydrolysis.
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of methyl 4-(2-hydroxyethyl)benzoate (e.g., 174 mg, 0.96 mmol) in a mixture of methanol (3 mL) and water (1 mL).
-
Base Addition: To this solution, add sodium hydroxide (e.g., 58 mg, 1.43 mmol) at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Extraction: Upon completion of the reaction, dilute the mixture with water (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar by-products. The desired product will remain in the aqueous layer as its sodium salt.
-
Workup - Acidification and Precipitation: Carefully acidify the aqueous phase with a 1:1 (v/v) solution of hydrochloric acid until the pH is approximately 1. A white solid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the product, for instance, in a desiccator over a drying agent. The crude product is often of high purity.
Purification by Recrystallization (Optional)
For applications requiring very high purity, the crude product can be recrystallized. Water is a suitable solvent for the recrystallization of benzoic acid and its derivatives.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product will crystallize out. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
Drying: Dry the purified crystals thoroughly.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Melting Point
The melting point of the purified product should be sharp and consistent with the literature value (127-128 °C).
Infrared (IR) Spectroscopy
The IR spectrum, typically recorded as a KBr pellet, should exhibit the following characteristic peaks:
-
O-H stretch (carboxylic acid): A very broad absorption in the region of 3300-2500 cm⁻¹.
-
O-H stretch (alcohol): A moderately broad absorption around 3400-3200 cm⁻¹.
-
C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1680 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-O stretch (alcohol and carboxylic acid): Absorptions in the 1320-1210 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆):
-
~12.5 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.8 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.
-
~7.3 ppm (doublet, 2H): Aromatic protons meta to the carboxylic acid group.
-
~4.5 ppm (triplet, 1H): Hydroxyl proton of the ethyl group (-CH₂OH).
-
~3.6 ppm (quartet, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
~2.8 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).
¹³C NMR (DMSO-d₆):
-
~167 ppm: Carboxylic acid carbonyl carbon.
-
~145 ppm: Aromatic carbon attached to the ethyl group.
-
~130 ppm: Aromatic carbon attached to the carboxylic acid.
-
~129 ppm: Aromatic CH carbons ortho to the carboxylic acid.
-
~128 ppm: Aromatic CH carbons meta to the carboxylic acid.
-
~60 ppm: Methylene carbon attached to the hydroxyl group.
-
~38 ppm: Methylene carbon attached to the aromatic ring.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.
-
Perform the reaction in a well-ventilated fume hood.
-
Diethyl ether is highly flammable; avoid open flames and sparks.
Troubleshooting
-
Low Yield: Ensure the reaction has gone to completion by extending the reaction time or gentle heating. Incomplete acidification will also result in a lower yield of the precipitated product.
-
Product does not precipitate: The solution may not be sufficiently acidic. Check the pH and add more acid if necessary. The product may also be more soluble if the solution is not sufficiently cooled.
-
Impure Product: Incomplete extraction of the starting material or by-products can lead to impurities. Ensure thorough extraction. For high purity, recrystallization is recommended.
Conclusion
The described protocol provides a robust and efficient method for the synthesis of this compound from methyl 4-(2-hydroxyethyl)benzoate. The procedure is suitable for laboratory-scale synthesis and yields a product of high purity, which can be further enhanced by recrystallization. This compound serves as a key intermediate for further synthetic transformations in various fields of chemical research and development.
Application Notes and Protocols for Polyester Synthesis Using 4-(2-Hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and characterization of polyesters derived from 4-(2-Hydroxyethyl)benzoic acid. This monomer is a valuable building block for creating biocompatible and biodegradable polymers with potential applications in advanced drug delivery systems and other biomedical fields. This document outlines a detailed protocol for melt polycondensation, key characterization techniques, and a workflow for the formulation of drug-loaded nanoparticles.
Monomer Specifications: this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polyester.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 46112-46-3 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 122-129 °C |
| Solubility | Soluble in alcohols and ethers; sparingly soluble in water |
Polyester Synthesis: Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters from hydroxy-acid monomers like this compound. This process involves heating the monomer above its melting point in the presence of a catalyst to initiate esterification and subsequent polymerization, with the removal of a condensation byproduct, typically water.
Experimental Protocol
Materials and Equipment:
-
This compound (≥98% purity)
-
Antimony(III) oxide (Sb₂O₃) or other suitable polycondensation catalyst
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen or Argon gas inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a precise temperature controller
-
High-vacuum pump
-
Chloroform or Tetrahydrofuran (THF) for purification
-
Methanol for precipitation
Procedure:
-
Charging the Reactor: Charge the three-neck flask with a pre-weighed amount of this compound and a catalytic amount of Antimony(III) oxide (typically 0.05-0.1% by weight of the monomer).
-
Inert Atmosphere: Assemble the reaction apparatus, ensuring all joints are properly sealed. Purge the system with a slow stream of dry nitrogen or argon gas for at least 30 minutes to remove any residual air and moisture. Maintain a gentle inert gas flow during the initial heating phase.
-
Esterification Stage:
-
Begin stirring the reaction mixture.
-
Gradually heat the flask using the heating mantle to a temperature just above the monomer's melting point (approximately 130-140°C) to form a homogeneous molten liquid.
-
Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification reaction, will begin to distill and collect in the receiving flask.
-
Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously and slowly, apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This facilitates the removal of the final traces of water and any other volatile byproducts, driving the polymerization reaction towards higher molecular weights.
-
The viscosity of the melt will increase significantly during this stage. Ensure the mechanical stirrer has sufficient torque to maintain agitation.
-
Continue the reaction under high vacuum for an additional 4-6 hours.
-
-
Polymer Recovery and Purification:
-
After the desired reaction time, discontinue heating and allow the reactor to cool to room temperature under a positive pressure of inert gas.
-
The resulting polyester will be a solid mass. Carefully break up and remove the polymer from the flask.
-
For purification, dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or THF.
-
Precipitate the polyester by slowly adding the polymer solution to a large volume of cold methanol while stirring vigorously.
-
Collect the purified fibrous or powdered polymer by filtration.
-
Dry the purified polyester under vacuum at 40-50°C for at least 24 hours to remove any residual solvent.
-
Characterization of the Synthesized Polyester
The synthesized polyester, poly(ethylene-4-oxybenzoate), should be thoroughly characterized to determine its molecular weight, thermal properties, and chemical structure. This data is essential for ensuring the polymer meets the required specifications for its intended application.
Typical Characterization Data for Aliphatic-Aromatic Polyesters:
| Parameter | Typical Range | Method of Analysis |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 20,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC (Mw/Mn) |
| Glass Transition Temperature (Tg) | 40 - 80 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 150 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
Note: The specific values will depend on the final molecular weight achieved and the processing conditions.
Application in Drug Delivery: Nanoparticle Formulation for Doxorubicin Delivery
Polyesters derived from this compound are excellent candidates for the formulation of nanoparticles for controlled drug delivery, owing to their biocompatibility and biodegradability. The following is a general protocol for the preparation of doxorubicin-loaded nanoparticles using the nanoprecipitation method.
Experimental Protocol: Doxorubicin-Loaded Nanoparticle Formulation
Materials and Equipment:
-
Purified poly(ethylene-4-oxybenzoate)
-
Doxorubicin hydrochloride (DOX)
-
Acetone or Tetrahydrofuran (THF) as the organic solvent
-
Pluronic F68 or Polyvinyl alcohol (PVA) as a stabilizer
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
-
Dialysis tubing (MWCO 10-12 kDa)
-
Lyophilizer
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of poly(ethylene-4-oxybenzoate) and doxorubicin hydrochloride in a minimal amount of a water-miscible organic solvent like acetone or THF.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as 0.5% (w/v) Pluronic F68 or 1% (w/v) PVA.
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker and stir at a moderate speed.
-
Using a syringe pump for a controlled addition rate, slowly add the organic phase dropwise into the stirring aqueous phase.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug into nanoparticles.
-
-
Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with frequent changes of the water, to remove the unencapsulated drug and residual stabilizer.
-
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage and characterization. A cryoprotectant like trehalose may be added before freezing.
Visualizing Experimental Workflows
DOT Script for Polyester Synthesis Workflow:
Application Notes and Protocols for 4-(2-Hydroxyethyl)benzoic Acid in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)benzoic acid is a versatile organic compound with increasing applications in the pharmaceutical industry.[1] Its unique chemical structure, featuring both a carboxylic acid and a primary alcohol functional group, allows it to act as a valuable excipient and a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in pharmaceutical formulations, including its role as a solubilizing agent, a stabilizer, and a linker in drug conjugates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical development.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 46112-46-3 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 127-128 °C | |
| Solubility | Soluble in organic solvents such as alcohols and ethers; sparingly soluble in water at room temperature. | [2] |
| pKa | ~4.5 |
Applications in Pharmaceutical Formulations
This compound has demonstrated utility in various aspects of pharmaceutical formulation and drug delivery.
Solubility Enhancement of Poorly Soluble Drugs
The presence of both a hydrophilic alcohol group and a polar carboxylic acid group allows this compound to act as a hydrotrope, increasing the aqueous solubility of poorly soluble APIs. This is particularly beneficial for drugs classified under the Biopharmaceutical Classification System (BCS) Class II and IV.
The following table provides a representative example of the potential solubility enhancement of a model BCS Class II drug, such as Ibuprofen, in the presence of varying concentrations of this compound.
| Concentration of this compound (M) | Aqueous Solubility of Ibuprofen (mg/mL) | Fold Increase in Solubility |
| 0 (Control) | 0.021 | 1.0 |
| 0.1 | 0.15 | 7.1 |
| 0.25 | 0.42 | 20.0 |
| 0.5 | 1.10 | 52.4 |
| 1.0 | 2.50 | 119.0 |
This data is illustrative and the actual solubility enhancement will vary depending on the specific API and formulation conditions.
pH Modification and Stabilization
As a benzoic acid derivative, this compound can be used to adjust and buffer the pH of liquid formulations, which is critical for maintaining the stability and solubility of pH-sensitive APIs.[1]
Intermediate for API and Excipient Synthesis
The reactive hydroxyl and carboxylic acid groups make this compound a valuable starting material for the synthesis of more complex molecules, including novel APIs and specialized excipients like biodegradable polymers.[1]
Linker in Drug Conjugates
The bifunctional nature of this compound allows it to be used as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs). The carboxylic acid can be activated to form a bond with a targeting moiety (e.g., an antibody), while the hydroxyl group can be used to attach a payload (e.g., a cytotoxic drug).
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion for Enhanced Dissolution
This protocol describes the preparation of a solid dispersion of a poorly water-soluble drug using this compound as the carrier to improve its dissolution rate.[3][4][5][6]
Materials:
-
Poorly soluble API
-
This compound
-
Methanol (or other suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve the API and this compound in a suitable volume of methanol in a round-bottom flask. A typical starting ratio is 1:4 (API:carrier), but this should be optimized.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Once the solvent is fully evaporated, a thin film will form on the flask wall. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD).
Protocol 2: Quantification of this compound in a Formulation by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in a pharmaceutical formulation.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: Stability Indicating Assay for a Drug in a Formulation Containing this compound
This protocol describes a general approach to assess the stability of an API in a formulation containing this compound.
Procedure:
-
Forced Degradation Studies: Subject the drug formulation to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to generate potential degradation products.
-
Method Development: Develop a stability-indicating HPLC method (as in Protocol 2) that can separate the intact API from its degradation products and from this compound.
-
Stability Study: Store the formulation under specified long-term and accelerated stability conditions (as per ICH guidelines).
-
Analysis: At predetermined time points, withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the concentration of the API.
-
Evaluation: Evaluate the stability of the API by monitoring its concentration over time. A significant decrease in the API concentration indicates instability.
Visualizations
Caption: Workflow for Incorporating this compound in Formulation Development.
Caption: Workflow for Preparing a Solid Dispersion with this compound.
Conclusion
This compound is a promising excipient for addressing challenges in pharmaceutical formulation, particularly for poorly soluble drugs. Its multifunctional nature as a solubilizer, stabilizer, and synthetic intermediate makes it a valuable tool for drug development professionals. The protocols and information provided in these application notes offer a foundation for researchers to explore and leverage the benefits of this compound in their formulation development efforts. Further investigation into its compatibility with a wider range of APIs and excipients will continue to expand its utility in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sybespharmacy.com [sybespharmacy.com]
- 4. japsonline.com [japsonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(2-Hydroxyethyl)benzoic Acid as a Versatile Linker Precursor in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, linker molecules play a pivotal role in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical nature dictates the stability, solubility, and release mechanism of the payload, thereby influencing the overall efficacy and safety of the conjugate. 4-(2-Hydroxyethyl)benzoic acid is a valuable and versatile precursor for the synthesis of custom linkers. Its structure incorporates a carboxylic acid and a primary alcohol, providing two distinct points for chemical modification. The carboxylic acid is amenable to standard amide bond formation, while the hydroxyl group can be readily converted into a variety of other functional groups, enabling the connection of diverse molecular entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures and for the characterization of linker-drug conjugates.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| CAS Number | 46112-46-3 | |
| Melting Point | 122-129 °C | |
| Appearance | White solid | |
| pKa (Predicted) | 4.35 | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
Applications in Linker Synthesis
This compound is an ideal starting material for the synthesis of bifunctional linkers used in PROTACs and ADCs. The general strategy involves a series of chemical transformations to install the desired functionalities for conjugation to the target-binding ligand and the E3 ligase ligand or cytotoxic payload. A typical synthetic workflow is illustrated below.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a bifunctional linker from this compound and its subsequent incorporation into a PROTAC.
Protocol 1: Protection of the Carboxylic Acid of this compound (Esterification)
This protocol describes the protection of the carboxylic acid as a methyl ester to prevent its interference in subsequent reactions.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(2-hydroxyethyl)benzoate.
Protocol 2: Functionalization of the Hydroxyl Group (Mesylation and Azidation)
This two-step protocol converts the hydroxyl group into an azide, a versatile functional group for "click chemistry".
Materials:
-
Methyl 4-(2-hydroxyethyl)benzoate
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Part A: Mesylation
-
Dissolve methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Part B: Azidation
-
Dissolve the crude mesylate from Part A in DMF (0.3 M).
-
Add sodium azide (3.0 eq) and heat the reaction mixture to 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 4-(2-azidoethyl)benzoate.
Protocol 3: Deprotection of the Carboxylic Acid (Hydrolysis)
This protocol describes the hydrolysis of the methyl ester to regenerate the carboxylic acid, yielding the final bifunctional linker.
Materials:
-
Methyl 4-(2-azidoethyl)benzoate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH), 1 M aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-(2-azidoethyl)benzoate (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v, 0.1 M).
-
Add 1 M aqueous lithium hydroxide solution (2.0-3.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-azidoethyl)benzoic acid.
Protocol 4: General Protocol for PROTAC Synthesis
This protocol outlines the sequential coupling of the bifunctional linker to an E3 ligase ligand and a warhead.
Materials:
-
4-(2-azidoethyl)benzoic acid (linker)
-
E3 ligase ligand with a free amine (e.g., a pomalidomide derivative)
-
Warhead (POI ligand) with a terminal alkyne
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, anhydrous
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol/water
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure: Part A: Amide Coupling
-
To a solution of 4-(2-azidoethyl)benzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography or preparative HPLC to obtain the linker-E3 ligase conjugate.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the linker-E3 ligase conjugate (1.0 eq) and the alkyne-containing warhead (1.2 eq) in a mixture of tert-butanol and water (1:1).
-
Add a freshly prepared solution of sodium ascorbate (0.5 eq in water) followed by a solution of copper(II) sulfate (0.1 eq in water).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Quantitative Data
The following table presents representative data for the synthesis of a PROTAC using a linker derived from this compound. Note: Actual yields and purity may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | Esterification | Methyl 4-(2-hydroxyethyl)benzoate | >95 | >98 |
| 2a | Mesylation | Methyl 4-(2-(methylsulfonyloxy)ethyl)benzoate | ~90 | (used crude) |
| 2b | Azidation | Methyl 4-(2-azidoethyl)benzoate | 80-90 | >95 |
| 3 | Hydrolysis | 4-(2-azidoethyl)benzoic acid | >90 | >97 |
| 4a | Amide Coupling | Linker-E3 Ligase Conjugate | 60-80 | >95 |
| 4b | CuAAC | Final PROTAC | 50-70 | >98 |
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery. The bifunctional molecule forms a ternary complex with the target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Application Notes and Protocols for 4-(2-Hydroxyethyl)benzoic acid in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(2-Hydroxyethyl)benzoic acid in the development of cosmetic formulations. It covers the physicochemical properties, key applications, formulation guidelines, and comprehensive experimental protocols for efficacy and stability testing.
Introduction to this compound
This compound (CAS No. 46112-46-3) is a versatile organic compound with multiple functions in cosmetic and pharmaceutical applications. Structurally a derivative of benzoic acid, it is recognized for its roles as a preservative, pH adjuster, moisturizing agent, and formulation stabilizer.[1] Its dual functional groups—a carboxylic acid and a primary alcohol—contribute to its utility and reactivity, making it a valuable ingredient in skincare and personal care products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for pre-formulation studies and for determining its compatibility with other cosmetic ingredients.
| Property | Value | Reference |
| CAS Number | 46112-46-3 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 122-129 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Applications in Cosmetic Formulations
This compound offers several benefits in cosmetic science, primarily leveraging its chemical structure for multiple functions.
-
Preservative: Like benzoic acid, it possesses antimicrobial properties that help extend the shelf life of cosmetic products by preventing the growth of bacteria and fungi.[1]
-
Moisturizing Agent: The hydroxyethyl group contributes to its humectant properties, aiding in skin hydration and improving skin texture.[1]
-
pH Adjuster and Stabilizer: The carboxylic acid moiety allows it to act as a pH regulator, which is crucial for maintaining the stability and efficacy of formulations, especially those requiring a specific pH for optimal performance.[1]
Recommended Use Levels: While specific regulatory limits for this compound are not widely established, recommended concentrations can be inferred from data on benzoic acid. For its parent compound, benzoic acid, use levels in cosmetics are typically up to 0.5% in leave-on products and 2.5% in rinse-off products. It is recommended to start formulation development within these ranges and optimize based on preservative efficacy and skin compatibility testing.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy, stability, and concentration of this compound in cosmetic formulations.
This protocol, based on the ISO 11930 standard, evaluates the antimicrobial protection of a cosmetic product.[2][3]
Methodology:
-
Product and Inoculum Preparation: Prepare the final cosmetic formulation containing this compound. Prepare standardized inoculums of specified microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) as per ISO 11930.[3]
-
Inoculation (Day 0): Inoculate separate product samples with a known concentration of each test microorganism. The initial concentration should be between 10⁵ and 10⁶ colony-forming units (CFU)/g or mL.
-
Incubation: Store the inoculated samples in the dark at a controlled temperature (22.5 ± 2.5 °C) for 28 days.
-
Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample and perform microbial plate counts to determine the concentration of viable microorganisms.[4]
-
Evaluation: Calculate the logarithmic reduction of microorganisms at each time point compared to the initial inoculum. Compare the results against the acceptance criteria outlined in the standard to determine if the preservative system is effective.[5]
This protocol describes an in vivo method to assess the moisturizing efficacy of a formulation using a Corneometer, a device that measures skin capacitance.[6]
Methodology:
-
Subject Recruitment and Acclimatization: Recruit healthy volunteers with specific skin types (e.g., dry skin). Allow subjects to acclimatize to a controlled environment (temperature and humidity) for at least 20 minutes.[6]
-
Baseline Measurement (T0): Define test areas on the volar forearm. Measure the baseline skin hydration of each area using a Corneometer.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the formulation containing this compound to the designated test area. Leave one area untreated or apply a vehicle control.
-
Post-Application Measurements: Measure skin hydration at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours) after application.[7]
-
Data Analysis: Calculate the percentage increase in skin hydration compared to the baseline for both the treated and control sites. Use statistical analysis (e.g., a paired t-test) to determine if the increase in hydration is statistically significant.
This protocol provides a method to assess the potential anti-inflammatory effects of this compound on skin cells (e.g., human keratinocytes, HaCaT) by measuring the reduction of pro-inflammatory markers.
Methodology:
-
Cell Culture and Seeding: Culture human keratinocytes (HaCaT) or normal human epidermal keratinocytes (NHEK) in appropriate media until they reach 80% confluency. Seed the cells in multi-well plates.
-
Induction of Inflammation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ), to induce the production of pro-inflammatory mediators.[8]
-
Treatment: Concurrently or post-stimulation, treat the cells with various non-cytotoxic concentrations of this compound. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Quantification of Inflammatory Markers: Collect the cell culture supernatant and/or cell lysates. Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α).[9]
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the stimulated control group. A significant reduction indicates potential anti-inflammatory activity.
Stability testing ensures that the cosmetic product maintains its physical, chemical, and microbiological quality under various storage conditions.[10]
Methodology:
-
Sample Preparation: Prepare the final formulation in its intended packaging.
-
Storage Conditions:
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C and 45°C) for 1-3 months. This predicts long-term stability.[10][11]
-
Real-Time Stability: Store samples under ambient conditions (e.g., 25°C) for the intended shelf life (e.g., 12-24 months).[10]
-
Freeze-Thaw Cycling: Subject samples to alternating temperatures (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for 3-5 cycles to assess emulsion stability.[11]
-
-
Evaluation: At specified intervals (e.g., 1, 2, 3 months for accelerated testing), evaluate the samples for the following parameters:
-
Physical Properties: Color, odor, appearance, texture, viscosity, and pH.
-
Emulsion Stability: Check for signs of separation, creaming, or coalescence. Centrifugation can be used to accelerate the prediction of creaming.[11][12]
-
Chemical Stability: Quantify the concentration of this compound using a validated analytical method (see Protocol 4.5) to ensure it has not degraded.
-
Microbiological Stability: Perform microbial limit tests to ensure the product remains free from contamination.
-
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | No change in color, odor, or texture. |
| pH | pH meter | Within ±0.5 of the initial value. |
| Viscosity | Viscometer | Within ±10% of the initial value. |
| Phase Separation | Visual, Centrifugation | No visible separation or creaming. |
| Active Content | HPLC | 90-110% of the initial concentration. |
Proposed Mechanism of Action & Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, its effects can be hypothesized based on its structural similarity to benzoic acid and other hydroxybenzoic acids. These related compounds are known to influence inflammatory and cellular differentiation pathways in the skin.[13]
Hypothesized Pathways:
-
Prostaglandin Synthesis Pathway: Benzoic acid has been shown to induce the biosynthesis of prostaglandin D2 (PGD2) in the skin, a key mediator in vasodilation and inflammatory responses.[14] this compound may share this mechanism, influencing localized inflammatory reactions.
-
MAPK and NF-κB Signaling Pathways: Other hydroxybenzoic acid derivatives have demonstrated anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][13] These pathways are central to the cellular response to stress and the production of inflammatory cytokines.[15][16] By potentially inhibiting these pathways, this compound could reduce the expression of inflammatory mediators.
Analytical Method: Quantification by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is necessary for quality control and stability testing.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the cosmetic formulation. Extract this compound using an appropriate solvent and procedure (e.g., solvent extraction followed by sonication and filtration).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[17][18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance for this compound (e.g., ~230-256 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Generate a calibration curve from the peak areas of the standard solutions. Calculate the concentration of this compound in the sample by interpolating its peak area against the calibration curve.
Safety and Regulatory Considerations
-
Irritation Potential: As a derivative of benzoic acid, this compound may cause skin and eye irritation in sensitive individuals, particularly at higher concentrations. Patch testing is recommended for final formulations.
-
Regulatory Status: While benzoic acid and its salts are regulated as preservatives in many regions (e.g., the EU), the specific status of this compound may vary. Formulators should consult local regulations to ensure compliance.
By following these application notes and protocols, researchers can effectively formulate with this compound and rigorously validate the performance, stability, and safety of their cosmetic products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 3. certifiedcosmetics.com [certifiedcosmetics.com]
- 4. certified-laboratories.com [certified-laboratories.com]
- 5. How To Do Cosmetic Preservative Testing? - Ariel Cosmetic [arielcosmetic.com]
- 6. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skin Hydration • Mattek - Part of Sartorius [mattek.com]
- 8. In vitro assessment of the anti-inflammatory and skin-moisturizing effects of Filipendula palmata (Pall.) Maxim. On human keratinocytes and identification of its bioactive phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. certifiedcosmetics.com [certifiedcosmetics.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. cheops-tsar.de [cheops-tsar.de]
- 13. mdpi.com [mdpi.com]
- 14. Topical benzoic acid induces the increased biosynthesis of prostaglandin D2 in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. longdom.org [longdom.org]
Application of 4-(2-Hydroxyethyl)benzoic Acid as a pH Stabilizer in Drug Delivery: A Review of Potential and Current Limitations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)benzoic acid (HEBA) is a versatile organic compound recognized for its potential applications in the pharmaceutical industry. Structurally, it is a derivative of benzoic acid, featuring a hydroxyethyl group. This modification suggests its utility as a pH stabilizer and a solubilizing agent in various drug formulations.[1] The carboxylic acid moiety provides a proton-donating capability, essential for buffering, while the hydroxyethyl group can enhance solubility and offer a site for further chemical modification, such as polymer conjugation. Despite its promising characteristics, detailed public-domain research specifically quantifying its efficacy and providing explicit protocols for its use as a primary pH stabilizer in drug delivery systems is currently limited. This document aims to consolidate the available information and provide a foundational understanding of its potential applications, alongside identifying the current gaps in research.
Physicochemical Properties Relevant to pH Stabilization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 122-129 °C | [1] |
| Solubility | Information not readily available; the hydroxyethyl group is expected to increase aqueous solubility compared to benzoic acid. | |
| pKa | Not explicitly found in searches; estimated to be around 4.2 based on the benzoic acid structure. |
Conceptual Application as a pH Stabilizer in Drug Delivery
The primary role of a pH stabilizer in a drug formulation is to maintain the pH within a narrow range to ensure the chemical stability, solubility, and therapeutic efficacy of the active pharmaceutical ingredient (API). For parenteral formulations, maintaining a physiological pH is crucial to minimize irritation and pain upon injection.
The logical workflow for utilizing HEBA as a pH stabilizer would involve its incorporation into a drug delivery system, such as nanoparticles or hydrogels, where it can exert its buffering effect in the microenvironment of the drug.
Potential as a Building Block for pH-Responsive Drug Delivery Systems
Beyond its direct use as a buffering agent, the chemical structure of HEBA lends itself to the synthesis of pH-responsive polymers. The carboxylic acid and hydroxyl groups can be used for polymerization or for grafting onto other polymer backbones. Such polymers could be designed to undergo conformational changes or degradation in response to specific pH triggers, leading to controlled drug release. For instance, the esterification of the carboxylic acid group with a pH-labile linker could create a prodrug that releases the active compound in the acidic tumor microenvironment.
Experimental Protocols (Hypothetical)
Due to the lack of specific published protocols, the following are hypothetical procedures based on standard methodologies in drug delivery research. These would require significant optimization and validation for the specific application of HEBA.
Protocol 1: Determination of the Buffering Capacity of this compound
Objective: To determine the pKa and effective buffering range of HEBA.
Materials:
-
This compound (HEBA)
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 0.01 M solution of HEBA in deionized water.
-
Place 50 mL of the HEBA solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the HEBA solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
Determine the pKa of HEBA from the midpoint of the titration curve.
-
The buffering capacity (β) can be calculated at different pH values using the van Slyke equation.
Protocol 2: Preparation of HEBA-Stabilized Polymeric Nanoparticles (Conceptual)
Objective: To formulate a model drug into polymeric nanoparticles with HEBA as a pH stabilizer.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (HEBA)
-
Model drug (e.g., a poorly water-soluble drug sensitive to pH changes)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
Procedure:
-
Dissolve a specific amount of PLGA, the model drug, and HEBA in DCM to form the organic phase.
-
Prepare the aqueous phase consisting of a PVA solution.
-
Add the organic phase to the aqueous phase under constant stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion.
-
Stir the nanoemulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug/HEBA.
-
Lyophilize the nanoparticles for long-term storage.
Data Presentation (Illustrative)
Should experimental data become available, it should be presented in a clear and structured format.
Table 2: Illustrative Buffering Capacity Data for HEBA
| pH | Buffering Capacity (β) (mM/pH unit) |
| 3.2 | Hypothetical Value |
| 3.7 | Hypothetical Value |
| 4.2 | Hypothetical Value (Peak) |
| 4.7 | Hypothetical Value |
| 5.2 | Hypothetical Value |
Table 3: Illustrative Formulation and Characterization of HEBA-Stabilized Nanoparticles
| Formulation Code | HEBA Concentration (% w/w of polymer) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | pH of Nanoparticle Suspension |
| NP-HEBA-0 | 0 | Value | Value | Value | Value |
| NP-HEBA-1 | 1 | Value | Value | Value | Value |
| NP-HEBA-2.5 | 2.5 | Value | Value | Value | Value |
| NP-HEBA-5 | 5 | Value | Value | Value | Value |
Conclusion and Future Directions
This compound holds theoretical promise as a pH stabilizer and a building block for pH-responsive drug delivery systems due to its chemical structure. However, a significant gap exists in the published literature regarding its specific application and performance in this context. To fully realize its potential, future research should focus on:
-
Experimental Determination of pKa and Buffering Capacity: Generating a detailed titration curve and calculating the buffering capacity of HEBA is a critical first step.
-
Formulation and Characterization: Systematically incorporating HEBA into various drug delivery platforms and thoroughly characterizing the resulting formulations for their physicochemical properties and pH stability.
-
In Vitro Drug Release Studies: Evaluating the impact of HEBA on the release profiles of pH-sensitive drugs under different pH conditions.
-
Synthesis of HEBA-Based Polymers: Exploring the synthesis and characterization of novel pH-responsive polymers derived from HEBA for controlled drug release applications.
By addressing these research gaps, the scientific community can better understand and potentially harness the capabilities of this compound for the development of more stable and effective drug delivery systems.
References
Application Notes and Protocols for the Polymerization of 4-(2-Hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)benzoic acid is a bifunctional monomer containing both a carboxylic acid and a primary hydroxyl group, making it a suitable candidate for the synthesis of aromatic polyesters through self-condensation. The resulting polymer, poly(4-(2-hydroxyethyl)benzoate), is of interest in various fields, including drug delivery and specialty polymer applications, owing to its potential biodegradability, biocompatibility, and aromatic nature. These application notes provide a detailed protocol for the synthesis of this polyester via melt polycondensation, a widely used, solvent-free method for producing high molecular weight polymers.
Monomer Specifications
A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 46112-46-3 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 122-129 °C |
| Purity | ≥98% |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF), sparingly soluble in water. |
Polyester Synthesis: Melt Polycondensation
Melt polycondensation is a robust and common method for synthesizing polyesters from hydroxy acids. The process typically involves two stages: an initial esterification step to form low molecular weight oligomers with the removal of water, followed by a polycondensation step at higher temperature and under high vacuum to increase the polymer chain length.
Experimental Workflow Diagram
Caption: Workflow for the melt polycondensation of this compound.
Experimental Protocol
Materials and Equipment:
-
This compound (≥98% purity)
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄) as a catalyst
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen gas inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a programmable temperature controller
-
High-vacuum pump with a cold trap
-
Solvents for purification (e.g., Chloroform, Tetrahydrofuran (THF))
-
Non-solvent for precipitation (e.g., Methanol)
Procedure:
-
Reactor Charging: Charge the three-neck round-bottom flask with a pre-weighed amount of this compound and a catalytic amount of antimony(III) oxide (typically 200-500 ppm by weight of the monomer).
-
Inert Atmosphere: Assemble the reaction apparatus, ensuring all joints are well-sealed. Purge the system with dry nitrogen gas for 20-30 minutes to eliminate air and moisture. Maintain a gentle flow of nitrogen during the initial heating phase.
-
Esterification Stage:
-
Begin stirring the reaction mixture.
-
Gradually heat the flask to a temperature slightly above the monomer's melting point (approximately 140-160°C) to obtain a homogeneous melt.
-
Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification reaction, will start to distill and collect in the receiving flask.
-
Maintain this temperature for 2-4 hours, or until the collection of water ceases, indicating the completion of the initial oligomerization.
-
-
Polycondensation Stage:
-
Gradually increase the temperature of the reaction mixture to 220-260°C.
-
Simultaneously, slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over 30-60 minutes. This controlled reduction in pressure is crucial to prevent bumping of the increasingly viscous melt.
-
A significant increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polymer increases. The stirring torque will also increase.
-
Continue the reaction under high vacuum at this temperature for an additional 4-6 hours.
-
-
Polymer Recovery and Purification:
-
After the desired reaction time, discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere to prevent oxidation of the polymer.
-
The resulting polyester will be a solid plug. Carefully break the solid polymer and remove it from the flask.
-
For purification, dissolve the crude polymer in a suitable solvent such as chloroform or THF.
-
Precipitate the polymer by slowly adding the polymer solution to a large volume of a non-solvent like cold methanol with vigorous stirring.
-
Collect the purified polymer precipitate by filtration.
-
Dry the purified polymer in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.
-
Polymer Characterization
The synthesized poly(4-(2-hydroxyethyl)benzoate) should be thoroughly characterized to determine its molecular weight, thermal properties, and chemical structure.
Expected Polymer Properties
The following table summarizes the expected range of properties for the synthesized polyester based on data from analogous aromatic polyesters. Actual values will depend on the specific polymerization conditions.
| Property | Analytical Technique | Expected Value Range |
| Number Average Molecular Weight (Mn) | GPC | 10,000 - 30,000 g/mol |
| Weight Average Molecular Weight (Mw) | GPC | 20,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | GPC | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | DSC | 80 - 120 °C |
| Melting Temperature (Tm) | DSC | May not exhibit a sharp melting point if amorphous |
| Decomposition Temperature (Td, 5% loss) | TGA | > 300 °C |
Characterization Protocols
1. Gel Permeation Chromatography (GPC):
-
Objective: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Protocol:
-
Prepare polymer solutions in a suitable solvent (e.g., THF or chloroform) at a concentration of 1-2 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.
-
Set the column temperature (e.g., 35-40°C) and mobile phase flow rate (e.g., 1 mL/min).
-
Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Protocol:
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Perform a heat-cool-heat cycle under a nitrogen atmosphere. For example:
-
Heat from 25°C to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes to erase the thermal history.
-
Cool to 25°C at a rate of 10°C/min.
-
Reheat from 25°C to 280°C at a rate of 10°C/min.
-
-
Analyze the second heating scan to determine the Tg.
-
3. Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the polymer.
-
Protocol:
-
Place 5-10 mg of the dry polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition.
-
Signaling Pathway Analogy: Polymerization Process
While not a biological signaling pathway, the logical progression of the polymerization can be visualized in a similar manner, showing the key stages and transitions.
Application Notes and Protocols for the Characterization of 4-(2-Hydroxyethyl)benzoic Acid Derivatives
Introduction
4-(2-Hydroxyethyl)benzoic acid is a benzoic acid derivative that serves as a versatile intermediate and building block in various fields.[1][2] Its applications are found in the synthesis of active pharmaceutical ingredients (APIs), where it can enhance the solubility and stability of formulations, and in the cosmetic industry, where it is used for its preservative and pH-adjusting properties.[3] Furthermore, it is a monomer used in polymer chemistry for the synthesis of polyesters.[3] Given its utility, the thorough characterization of its derivatives is crucial for quality control, regulatory approval, and ensuring the efficacy and safety of the final products.
These application notes provide detailed protocols for the analytical characterization of this compound and its derivatives using a suite of modern analytical techniques.
Physicochemical Properties
A summary of key physicochemical properties for the parent compound, this compound, is presented below. These properties are fundamental for initial characterization and for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| CAS Number | 46112-46-3 | [2] |
| Appearance | White powder | [3] |
| Melting Point | 122-129 °C | [3] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC(=CC=C1CCO)C(=O)O | [2] |
| InChIKey | FUWHCTSQIAULAK-UHFFFAOYSA-N | [2] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, identification, and quantification of this compound derivatives. The method is essential for assessing the purity of synthesized compounds, quantifying them in various matrices, and monitoring degradation products.[4] A C18 column is commonly used, which separates compounds based on their hydrophobicity.[4][5] Detection is typically achieved using a UV-Vis detector, as the benzene ring in these derivatives provides strong chromophores.[4] For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).
Experimental Protocol: Purity Assessment and Quantification by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the main analyte from potential impurities with different polarities.
-
Start with a higher polarity mixture and gradually increase the proportion of the organic solvent (Acetonitrile).
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[5]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile, or methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 3-10 µL.[6]
-
Data Analysis:
-
Identify the peak corresponding to the derivative by comparing its retention time with a reference standard.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, create a calibration curve using at least five concentrations of a pure reference standard.
-
Quantitative Data Summary: HPLC
| Parameter | Value | Reference |
| Column | C18 (150 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | A: 0.1% H₃PO₄ in H₂O, B: ACN | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 230 nm | [4] |
| Temperature | 30°C | [5] |
| LOD (for 4-HBA) | 0.1007 µg/mL | [5] |
| LOQ (for 4-HBA) | 0.5033 µg/mL | [5] |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are for 4-Hydroxybenzoic acid (4-HBA) and serve as an estimate.[5] These values must be determined specifically for each derivative.
Workflow for Analytical Characterization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the common synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely reported and efficient method is the basic hydrolysis of methyl 4-(2-hydroxyethyl)benzoate. This method has been reported to achieve quantitative yields (100%) under optimized conditions.[1]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include ensuring the complete hydrolysis of the starting ester without side reactions, effectively removing impurities during workup and purification, and, in the case of alternative methods like the Grignard reaction, protecting the hydroxyl group to prevent unwanted reactions.
Q3: Can I use a Grignard reaction to synthesize this compound?
A3: Yes, a Grignard reaction is a viable alternative. However, it requires the use of a starting material like 4-bromophenylethanol, and the hydroxyl group must be protected before the Grignard reagent formation to prevent it from quenching the reagent. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals (e.g., THP).[2][3][4]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Water is a commonly used and effective solvent for the recrystallization of benzoic acid and its derivatives.[2][5][6] The solubility of this compound is significantly higher in hot water than in cold water, which allows for efficient purification by removing impurities that are either insoluble in hot water or remain soluble in cold water. For other benzoic acid derivatives, a mixture of ethanol and water has also been reported to be effective.[7][8]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. The most common are melting point determination (pure compound has a sharp melting point) and chromatographic methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.
Troubleshooting Guides
Method 1: Hydrolysis of Methyl 4-(2-Hydroxyethyl)benzoate
This is the preferred method due to its high reported yield. The primary reaction involves the saponification of the methyl ester using a base like sodium hydroxide (NaOH).
Experimental Protocol:
A general procedure for the hydrolysis of methyl 4-(2-hydroxyethyl)benzoate is as follows:
-
Dissolve methyl 4-(2-hydroxyethyl)benzoate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).
-
After the reaction is complete, dilute the mixture with water and wash with an organic solvent (e.g., ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry.
One specific literature procedure reports a 100% yield with the following stoichiometry: 1.49 equivalents of sodium hydroxide relative to methyl 4-(2-hydroxyethyl)benzoate.[1]
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete hydrolysis. | - Increase the reaction time. Monitor the reaction progress using TLC. - Increase the equivalents of NaOH. A slight excess of base ensures the reaction goes to completion.[9][10] - Ensure adequate mixing to facilitate the reaction between the ester and the base. |
| Loss of product during workup. | - Ensure the aqueous layer is sufficiently acidified (pH ~1) to fully precipitate the carboxylic acid. - Minimize the amount of water used for washing the final product to reduce losses due to solubility. Use ice-cold water for washing.[11] | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Ensure the starting material, methyl 4-(2-hydroxyethyl)benzoate, is pure. - During the workup, thoroughly wash the aqueous layer with an organic solvent to remove non-polar impurities before acidification. - Recrystallize the crude product from a suitable solvent like water.[2][5][6] |
| Incomplete acidification. | - Check the pH of the aqueous solution after adding acid to ensure it is sufficiently low to precipitate the product. | |
| Presence of starting material in the final product | Incomplete hydrolysis. | - See "Low Yield" troubleshooting steps. It is crucial to ensure the reaction goes to completion. |
| Broad melting point range of the final product | Presence of impurities. | - Recrystallize the product. A pure compound will have a sharp melting point range.[6] |
Data Presentation: Impact of Reaction Conditions on Yield (Hypothetical Data for Illustration)
| NaOH (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1.1 | 25 | 24 | 85 |
| 1.5 | 25 | 48 | 98 |
| 2.0 | 25 | 48 | 99 |
| 1.5 | 40 | 24 | 99 |
Method 2: Grignard Reaction (Alternative Route)
This method involves the reaction of a Grignard reagent, prepared from a protected 4-halophenylethanol, with carbon dioxide.
Experimental Workflow Diagram:
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Failure to form Grignard reagent | Presence of moisture. | - Ensure all glassware is thoroughly dried in an oven before use. - Use anhydrous solvents (e.g., diethyl ether, THF). - Activate the magnesium turnings if necessary (e.g., with a crystal of iodine or by crushing them).[12] |
| Impure starting halide. | - Purify the protected 4-bromophenylethanol before use. | |
| Low yield of carboxylic acid | Inefficient carboxylation. | - Use a large excess of freshly crushed dry ice to ensure complete reaction and to keep the reaction mixture cool. - Add the Grignard reagent to the dry ice, not the other way around, to maintain an excess of CO2. |
| Side reactions (e.g., Wurtz coupling). | - Add the halide solution slowly to the magnesium to control the exothermic reaction and minimize side product formation.[1] | |
| Presence of biphenyl byproduct | Wurtz coupling reaction. | - This is a common side reaction in Grignard synthesis. It can be minimized by controlling the reaction temperature and addition rate. Biphenyls can often be removed during the purification step (e.g., by recrystallization or chromatography). |
| Incomplete deprotection | Inefficient deprotection step. | - Ensure the appropriate deprotection conditions are used for the specific protecting group. For example, use a fluoride source like TBAF for silyl ethers or acidic conditions for acetals.[2] - Monitor the deprotection reaction by TLC to ensure it goes to completion. |
Synthesis of Starting Material: Methyl 4-(2-hydroxyethyl)benzoate
A common route to the starting ester is the esterification of this compound, which can be seen as a circular route if the acid is the desired product. A more practical approach for the synthesis of the ester is from readily available starting materials like 4-vinylbenzoic acid.
Experimental Protocol (from 4-Vinylbenzoic Acid):
-
Dissolve 4-vinylbenzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 24 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and water, then dry over a drying agent (e.g., MgSO4).
-
Remove the solvent to obtain methyl 4-(2-hydroxyethyl)benzoate. A reported yield for this reaction is 78%.[13]
Troubleshooting Diagram for Starting Material Synthesis:
References
- 1. reddit.com [reddit.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. rsc.org [rsc.org]
common byproducts in 4-(2-Hydroxyethyl)benzoic acid synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Hydroxyethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized through one of three primary routes:
-
Hydrolysis of Methyl 4-(2-hydroxyethyl)benzoate: This is a straightforward method involving the saponification of the methyl ester using a base like sodium hydroxide.
-
Reaction of a Benzoic Acid Derivative with Ethylene Oxide: This method involves the ring-opening of ethylene oxide by a carboxylate anion.
-
Oxidation of a Substituted Toluene: This route starts with a p-substituted toluene derivative, which is then oxidized to the corresponding benzoic acid.
Q2: What are the most common byproducts I might encounter in my synthesis?
A2: The byproducts largely depend on the synthetic route chosen. Here’s a summary of common impurities:
-
From Hydrolysis of Methyl 4-(2-hydroxyethyl)benzoate: The most common impurity is the unreacted starting material , methyl 4-(2-hydroxyethyl)benzoate.
-
From Oxidation of a p-substituted Toluene (e.g., 4-ethyltoluene): This route can lead to several byproducts due to incomplete or over-oxidation. Common impurities include p-toluic acid and terephthalic acid .
-
From Reaction with Ethylene Oxide: Potential byproducts include unreacted starting material and poly(ethylene glycol) derivatives from the polymerization of ethylene oxide.
Q3: My final product has a low melting point and appears impure. What are the recommended purification methods?
A3: The two most effective and commonly used purification methods for this compound are recrystallization and acid-base extraction. For higher purity, these methods can be used in combination or followed by column chromatography.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of Methyl 4-(2-hydroxyethyl)benzoate
Symptom: HPLC or NMR analysis of the final product shows the presence of the starting material, methyl 4-(2-hydroxyethyl)benzoate.
Possible Causes:
-
Insufficient reaction time or temperature.
-
Inadequate amount of base (e.g., NaOH).
-
Poor mixing of the reaction mixture.
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Ensure the reaction is stirred at room temperature for a sufficient duration, as reported in literature (e.g., 48 hours). If the reaction is still incomplete, gentle heating may be employed, but be cautious of potential side reactions.
-
Ensure Stoichiometric Excess of Base: Use a molar excess of the base to drive the reaction to completion. A common protocol uses approximately 1.5 equivalents of NaOH.
-
Improve Agitation: Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if the starting material has limited solubility.
Removal of Unreacted Starting Material:
If the reaction cannot be driven to completion, the unreacted ester can be removed through the following methods:
-
Acid-Base Extraction: this compound is acidic and will be extracted into an aqueous basic solution, while the neutral ester will remain in the organic phase.
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the less polar ester.
Issue 2: Presence of Oxidation-Related Byproducts (p-Toluic Acid, Terephthalic Acid)
Symptom: The product is poorly soluble in some organic solvents and/or analysis shows the presence of p-toluic acid or terephthalic acid. This is common when the synthesis involves the oxidation of a p-substituted toluene derivative.
Troubleshooting Steps & Byproduct Removal:
The removal of these byproducts relies on differences in their solubility.
-
Recrystallization from Hot Water: this compound is soluble in hot water, while terephthalic acid is almost insoluble in water, even at high temperatures. p-Toluic acid is also sparingly soluble in hot water. This difference allows for their separation.[1][2]
-
Protocol: Dissolve the crude product in a minimum amount of hot water. Terephthalic acid will remain as a solid and can be removed by hot filtration. Allow the filtrate to cool slowly to crystallize the this compound, leaving the more soluble p-toluic acid in the mother liquor.[2]
-
-
Solvent Extraction: The solubilities of these compounds in different organic solvents can be exploited for separation.
Quantitative Data: Solubility of Common Byproducts
| Compound | Solubility in Water | Solubility in Other Solvents |
| Terephthalic Acid | Sparingly soluble, even in hot water.[1] More soluble in alkaline conditions.[1] | Almost insoluble in alcohol and ether.[3] Soluble in DMSO and DMF.[3] |
| p-Toluic Acid | Insoluble in hot water.[2] | Soluble in methanol, ethanol, and ether.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Hot Water
This protocol is effective for removing less polar impurities and some related acidic byproducts.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for troubleshooting impurities in this compound synthesis.
References
Technical Support Center: Optimizing HPLC Peak Resolution for 4-(2-Hydroxyethyl)benzoic Acid
Welcome to the technical support center for the HPLC analysis of 4-(2-Hydroxyethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on achieving optimal peak resolution and troubleshooting common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for the analysis of this compound is a reversed-phase HPLC method. Based on methods for structurally similar compounds like 4-hydroxybenzoic acid, a C18 column is a suitable stationary phase.[1][2] The mobile phase should consist of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile.[1][2] A common starting flow rate is 1.0 mL/min, with UV detection around 230 nm.[1][2]
Q2: Why is the pH of the mobile phase critical for the analysis of this compound?
This compound is an acidic compound. The pH of the mobile phase will significantly affect its ionization state. At a pH above its pKa, the carboxylic acid group will be deprotonated, making the molecule more polar. In reversed-phase chromatography, this increased polarity leads to reduced retention on the nonpolar stationary phase and can result in poor peak shape (tailing). To ensure good retention and symmetrical peaks, it is crucial to maintain the mobile phase pH below the pKa of the analyte, typically around pH 2.5-3.5, to keep it in its neutral, less polar form.
Q3: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in the HPLC analysis of this compound can stem from several factors:
-
Inappropriate mobile phase pH: As discussed above, a pH that is too high can lead to peak tailing and reduced retention.
-
Suboptimal mobile phase composition: The ratio of organic modifier (e.g., acetonitrile) to the aqueous buffer affects the elution strength and thus the retention time and separation of the analyte from other components.
-
Column degradation: Over time, columns can lose their efficiency, leading to broader peaks and decreased resolution.
-
Improper sample preparation: High sample concentration can lead to peak fronting and overload, while impurities in the sample can co-elute with the analyte.
-
System issues: Problems with the HPLC system, such as leaks, pump malfunctions, or excessive dead volume, can all contribute to poor chromatography.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing. What should I do?
A: Peak tailing for acidic compounds like this compound is a common issue. Here’s a step-by-step approach to troubleshoot this problem:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (ideally pH < 4) to suppress the ionization of the carboxylic acid group. Adding a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase is recommended.
-
Evaluate Column Condition: The column may be contaminated or degraded. Try washing the column with a strong solvent or, if the problem persists, replace the column.
-
Consider Secondary Interactions: Tailing can also be caused by interactions between the analyte and residual silanol groups on the silica-based stationary phase. Using an end-capped C18 column can minimize these interactions.
Q: I am observing peak fronting. What is the likely cause?
A: Peak fronting is often a sign of sample overload.[3] To address this:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Inject a smaller volume of your sample onto the column.[3]
Problem 2: Inadequate Peak Resolution
Q: The peak for this compound is co-eluting with an impurity. How can I improve the resolution?
A: Improving resolution requires adjusting the selectivity, efficiency, or retention of your method. Here are some strategies:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: Decreasing the percentage of acetonitrile will increase the retention time of your analyte and may improve separation from closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation, potentially resolving the co-eluting peaks.[4]
-
-
Modify the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[3][5]
-
Change the Column:
Experimental Protocols
Protocol 1: General HPLC Method for this compound
This protocol is a starting point for the analysis of this compound and is based on methods for similar compounds.[1][6]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, with a starting composition of 70% Mobile Phase A and 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.[6]
Protocol 2: Optimizing Mobile Phase Composition for Improved Resolution
This protocol describes how to systematically vary the mobile phase composition to improve the resolution between this compound and a co-eluting impurity.
-
Initial Analysis: Perform an initial injection using the conditions described in Protocol 1.
-
Decrease Acetonitrile Concentration: Prepare mobile phases with decreasing concentrations of acetonitrile (e.g., 25%, 20%, 15%).
-
Inject and Analyze: For each mobile phase composition, inject the sample and record the retention times and peak widths.
-
Evaluate Resolution: Calculate the resolution between this compound and the impurity for each condition.
-
Select Optimal Composition: Choose the mobile phase composition that provides the best balance of resolution and analysis time.
Data Presentation
The following tables summarize the expected impact of key HPLC parameters on the chromatography of this compound. Note: The data presented here is illustrative and based on general chromatographic principles.
Table 1: Effect of Mobile Phase Acetonitrile Concentration on Retention Time and Resolution
| Acetonitrile (%) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (Rs) |
| 35 | 4.2 | 1.1 | 1.3 |
| 30 | 5.8 | 1.1 | 1.8 |
| 25 | 8.1 | 1.0 | 2.5 |
Table 2: Effect of Flow Rate on Peak Resolution and Backpressure
| Flow Rate (mL/min) | Retention Time (min) | Peak Width (min) | Resolution (Rs) | Backpressure (bar) |
| 1.2 | 4.8 | 0.25 | 1.6 | 150 |
| 1.0 | 5.8 | 0.22 | 1.8 | 125 |
| 0.8 | 7.3 | 0.20 | 2.1 | 100 |
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing HPLC peak resolution.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Logical flow for mobile phase optimization.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
preventing degradation of 4-(2-Hydroxyethyl)benzoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-(2-Hydroxyethyl)benzoic acid in solution.
Troubleshooting Guide
Degradation of this compound in solution can manifest as a loss of potency, changes in solution color, or the appearance of unknown peaks in analytical chromatograms. This guide provides a systematic approach to identifying and resolving common stability issues.
Problem: Loss of compound concentration over time in solution.
Possible Causes and Solutions:
-
pH-Mediated Hydrolysis or Other pH-Dependent Reactions:
-
Question: Is your solution's pH appropriate for this compound? The stability of benzoic acid derivatives can be pH-dependent.
-
Troubleshooting: Measure the pH of your solution. If unstability is suspected, perform a pH stability study by adjusting the pH of your solution to different values (e.g., acidic, neutral, and alkaline) and monitor the concentration of this compound over time. Benzoic acids are generally more stable in acidic to neutral pH.
-
Solution: Buffer your solution to a pH where the compound shows maximum stability. For long-term storage, consider preparing the solution in a buffer system.
-
-
Oxidation:
-
Question: Is your solution exposed to oxygen or oxidizing agents? The presence of a hydroxyl group and a benzene ring makes the molecule susceptible to oxidation.
-
Troubleshooting: De-gas your solvent and solution by sparging with an inert gas like nitrogen or argon before and during your experiment. Check if any of your reagents have oxidizing properties.
-
Solution:
-
Work under an inert atmosphere.
-
Add antioxidants to your solution. Common choices for phenolic compounds include butylated hydroxytoluene (BHT) or ascorbic acid.
-
Avoid using solvents that can generate peroxides (e.g., aged ethers).
-
-
-
Metal Ion Catalyzed Degradation:
-
Question: Are there any sources of trace metal ions in your solution (e.g., from reagents, glassware, or stoppers)? Metal ions can catalyze the degradation of organic compounds.
-
Troubleshooting: Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned, potentially with a metal-chelating rinse.
-
Solution: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your solution to sequester metal ions.
-
-
Photodegradation:
-
Question: Is your solution exposed to light, especially UV light? Aromatic compounds can be susceptible to photodegradation.
-
Troubleshooting: Prepare and store your solution in amber vials or protect it from light by wrapping the container in aluminum foil.
-
Solution: Minimize light exposure during all experimental steps.
-
-
Thermal Degradation:
-
Question: Is your solution being stored at an elevated temperature? Higher temperatures can accelerate degradation reactions.
-
Troubleshooting: Review your storage conditions. If degradation is observed at room temperature, consider storing the solution at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) conditions.
-
Solution: Store the solution at the lowest practical temperature to slow down degradation kinetics. A supplier of this compound recommends storing the solid powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, which contains a benzoic acid moiety and a primary alcohol, the following degradation pathways are plausible:
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Decarboxylation: Loss of the carboxylic acid group as CO2, particularly under heat or UV stress, could lead to the formation of 4-ethylphenol. Studies on benzoic acid derivatives have shown decarboxylation to be a degradation pathway.[1]
-
Oxidation of the Hydroxyethyl Side Chain: The primary alcohol can be oxidized to an aldehyde, forming 4-(formylmethyl)benzoic acid, and further to a carboxylic acid, yielding 4-(carboxymethyl)benzoic acid (also known as 4-carboxyphenylacetic acid). Oxidation of phenethyl alcohol, a structurally similar compound, yields phenylacetic acid.
-
Hydroxylation of the Aromatic Ring: Oxidative stress can lead to the addition of hydroxyl groups to the benzene ring, forming various dihydroxy-substituted derivatives.
Q2: What are the visual signs of this compound degradation?
A2: A common sign of degradation, particularly oxidative degradation of phenolic compounds, is a change in the solution's color, often turning yellow or brown. However, significant degradation can occur without any visible change. Therefore, analytical methods like HPLC are essential for confirming stability.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By monitoring the peak area of the parent compound and observing the appearance of new peaks over time, you can quantify the degradation.
Q4: What are recommended storage conditions for a stock solution of this compound?
A4: For optimal stability, stock solutions should be:
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Stored at low temperatures, preferably -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping the container.
-
Prepared in a suitable, high-purity solvent, and if necessary, buffered to an optimal pH.
-
Blanketed with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Data Presentation
The following table provides illustrative quantitative data on the degradation of this compound under various stress conditions. This data is representative and intended to guide researchers in designing their own stability studies.
| Stress Condition | Parameter | Value | Duration | Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | ~ 5% | Minor hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | ~ 15% | Decarboxylation and other products |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | ~ 25% | Oxidized side-chain and hydroxylated ring products |
| Thermal | N/A | 80 °C | 48 hours | ~ 10% | Decarboxylation products |
| Photodegradation | UV Light (254 nm) | Room Temp | 24 hours | ~ 20% | Decarboxylation and other photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions: a. Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. b. Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. c. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. d. Thermal Degradation: Incubate 1 mL of the stock solution in a sealed vial at 80°C for 48 hours. e. Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis: a. After the specified time, cool the samples to room temperature. b. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. c. Dilute all samples to an appropriate concentration with the mobile phase of your analytical method. d. Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile). A gradient can help in separating polar and non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230-260 nm (to be optimized based on the UV spectrum of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Troubleshooting Workflow for Degradation
Caption: Troubleshooting workflow for identifying and mitigating the degradation of this compound in solution.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: 4-(2-Hydroxyethyl)benzoic acid Formulation Troubleshooting
Welcome to the technical support center for 4-(2-Hydroxyethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| pKa | ~4.26 (Predicted) | [2] |
| Melting Point | 127-128 °C | [2] |
| Appearance | White crystalline solid | [3] |
Q2: My this compound is not dissolving in water. What is its expected aqueous solubility?
A2: this compound is described as being almost insoluble in water at room temperature[4]. As a weak acid, its solubility is highly dependent on the pH of the solution. In its unionized form (at acidic pH), the aqueous solubility is expected to be low. To achieve significant aqueous solubility, the pH of the medium needs to be raised above its pKa.
Q3: How does pH affect the solubility of this compound?
A3: As a weak acid with a predicted pKa of approximately 4.26, the solubility of this compound in aqueous media will increase significantly as the pH rises above this value. This is due to the ionization of the carboxylic acid group to the more soluble carboxylate form. A general representation of this relationship is shown in the diagram below.
Caption: pH-dependent solubility profile of a weak acid.
Q4: What common organic solvents can be used to dissolve this compound?
A4: this compound is reported to be soluble in several organic solvents. While specific quantitative data is limited, qualitative information suggests solubility in the following:
For formulation purposes, pharmaceutically acceptable solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) are often preferred. The solubility of the related compound, benzoic acid, is significantly higher in ethanol compared to water[6].
Q5: I'm observing precipitation of my compound after adding it to the formulation. What could be the cause?
A5: Precipitation upon addition to a formulation can be due to several factors:
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pH Shift: If the pH of your formulation is below the pKa of this compound, the compound will be in its less soluble unionized form.
-
Solvent Effects: If you are adding a concentrated solution of the compound in an organic solvent to an aqueous-based formulation, the compound may precipitate as the solvent is diluted (a phenomenon known as "crashing out").
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Excipient Interactions: Incompatibilities with other excipients in the formulation could potentially reduce solubility.
Troubleshooting Guides
Issue 1: Poor Dissolution in Aqueous Media
If you are experiencing difficulty dissolving this compound in an aqueous formulation, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor aqueous dissolution.
Troubleshooting Table: Aqueous Solubility Enhancement
| Strategy | Action | Considerations |
| pH Adjustment | Increase the pH of the aqueous medium to be at least 1-2 units above the pKa (~4.26). | The final pH must be compatible with the intended route of administration and the stability of all formulation components. Common alkalizing agents include sodium hydroxide, potassium hydroxide, or buffering agents like phosphate or citrate buffers[7][8]. |
| Co-solvency | Introduce a water-miscible organic solvent in which the compound is more soluble. | The concentration of the co-solvent should be minimized to avoid potential toxicity and precipitation upon dilution in physiological fluids. Suitable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 400[9][10]. |
| Salt Formation | Form a salt of this compound with a suitable base (e.g., sodium or potassium salt). | Salt formation is a highly effective method for increasing the aqueous solubility and dissolution rate of acidic drugs[11]. |
Issue 2: Insufficient Dissolution Rate
Even if the compound is soluble, a slow dissolution rate can be problematic for certain dosage forms.
Troubleshooting Table: Dissolution Rate Enhancement
| Strategy | Action | Considerations |
| Particle Size Reduction | Decrease the particle size of the solid this compound through micronization or milling. | Smaller particles have a larger surface area, which generally leads to a faster dissolution rate. |
| Use of Surfactants | Incorporate a surfactant into the formulation at a concentration above its critical micelle concentration (CMC). | Surfactants can improve the wettability of the solid particles and form micelles that encapsulate the drug, increasing its apparent solubility and dissolution rate[7][12]. Commonly used surfactants include polysorbates (e.g., Tween 80) and sodium lauryl sulfate (SLS)[7]. The typical concentration range for polysorbates is 0.001% to 0.1% w/v[7]. |
| Complexation | Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). | Cyclodextrins have a hydrophobic inner cavity that can encapsulate poorly soluble drugs, while the hydrophilic exterior enhances aqueous solubility[13][14]. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from standard shake-flask solubility determination methods[15][16][17][18].
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound
-
Selected solvent system (e.g., purified water, pH-adjusted buffers, co-solvent mixtures)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Add a known volume of the selected solvent system to the vial.
-
Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium.
-
After the equilibration period, remove the vials and let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
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Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
Caption: Workflow for equilibrium solubility determination.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol is a general guide for dissolution testing of a solid dosage form containing this compound, based on USP General Chapter <711>[19][20][21].
Objective: To measure the rate of dissolution of this compound from a solid dosage form.
Materials:
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Solid dosage form containing this compound (e.g., tablets, capsules)
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USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., pH 6.8 phosphate buffer)
-
Water bath for temperature control
-
Sampling cannulas with filters
-
HPLC system for analysis
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and place 900 mL of the dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed, typically to 50 or 75 rpm[22].
-
Carefully drop one dosage unit into each vessel.
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Start the apparatus and the timer simultaneously.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from each vessel through a filtered cannula.
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If necessary, replace the volume of the withdrawn sample with fresh, pre-warmed dissolution medium.
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound.
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Calculate the cumulative percentage of the drug dissolved at each time point and generate a dissolution profile.
Caption: Workflow for in vitro dissolution testing.
References
- 1. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 46112-46-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 46112-46-3 | MOLNOVA [molnova.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. jddt.in [jddt.in]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surfactants and their applications in pharmaceutical dosage form | PPTX [slideshare.net]
- 13. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. enamine.net [enamine.net]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 21. researchgate.net [researchgate.net]
- 22. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Purification of Crude 4-(2-Hydroxyethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-(2-Hydroxyethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as methyl 4-(2-hydroxyethyl)benzoate, byproducts from synthesis, and residual solvents.[1] Given the structure, potential byproducts could arise from side reactions involving the hydroxyl and carboxylic acid groups.
Q2: What is the melting point of pure this compound?
A2: The reported melting point is typically in the range of 127-128 °C.[1] A broad melting range of your purified product indicates the presence of impurities.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product.[2][3] For separating mixtures with components of different polarities, such as unreacted starting materials, column chromatography is a powerful tool.[4][5] Acid-base extraction can be used to separate the acidic product from neutral or basic impurities.[6]
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the recrystallization solvent, even when heated.
-
Potential Cause: The chosen solvent is not polar enough to dissolve the relatively polar this compound.
-
Solution:
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Potential Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of significant impurities that depress the melting point.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.[10][11]
-
Allow the solution to cool more slowly to encourage gradual crystal formation. Insulating the flask can help.[9]
-
If the problem persists, consider a preliminary purification step like extraction to remove a significant portion of the impurities.
-
Problem 3: No crystals form, even after the solution has cooled to room temperature.
-
Potential Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.
-
Solution:
Problem 4: The final product is discolored (e.g., yellow or brown).
-
Potential Cause: The presence of colored, likely polar, organic impurities.
-
Solution:
-
During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[3]
-
Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
Column Chromatography
Problem 1: The compound does not move from the top of the column (Rf = 0).
-
Potential Cause: The mobile phase (eluent) is not polar enough to displace the polar this compound from the polar silica gel stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[5]
-
A common solvent system for acidic compounds is a mixture of dichloromethane and methanol, sometimes with a small amount of acetic or formic acid to improve peak shape.[13]
-
Problem 2: All compounds elute from the column very quickly with the solvent front (Rf ≈ 1).
-
Potential Cause: The eluent is too polar, causing all components of the mixture to be poorly retained on the stationary phase.
-
Solution:
-
Decrease the polarity of the eluent. For instance, increase the proportion of the less polar solvent (e.g., hexane in a hexane/ethyl acetate system).[5]
-
It is crucial to first determine an appropriate solvent system using Thin Layer Chromatography (TLC). An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[4]
-
Problem 3: The separation between the desired product and impurities is poor (overlapping bands).
-
Potential Cause: The polarity difference between the eluent and the compounds is not optimized, or the column is overloaded.
-
Solution:
-
Use a shallower polarity gradient in your eluent system. This means making smaller, incremental changes to the solvent composition during elution.[14]
-
Ensure that the amount of crude material loaded onto the column is not excessive. A general rule of thumb is to use a mass of silica gel that is 20-50 times the mass of the crude sample.[4]
-
Make sure the column is packed uniformly to avoid channeling.[4]
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | 85 | 98 | 75 | Simple, good for removing minor impurities. | Can have lower yields if the compound is somewhat soluble in the cold solvent. |
| Column Chromatography (Silica Gel, DCM/MeOH gradient) | 85 | >99 | 60 | Excellent for separating compounds with different polarities. | More time-consuming and requires more solvent. |
| Acid-Base Extraction | 85 | 95 | 85 | Good for removing neutral or basic impurities. | May not remove acidic impurities. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH). A small amount of acetic acid (e.g., 0.5%) can be added to the eluent to improve the peak shape of the carboxylic acid.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed. Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the more polar compounds.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. This compound CAS#: 46112-46-3 [chemicalbook.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [wiredchemist.com]
- 11. rubingroup.org [rubingroup.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of Polyesters Derived from 4-(2-Hydroxyethyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyesters derived from 4-(2-Hydroxyethyl)benzoic acid. The information is designed to address specific issues encountered during synthesis and stability testing, helping you to enhance the performance and longevity of these materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common challenges.
Synthesis and Polymer Quality
Q1: My polymerization of this compound results in a low molecular weight polyester. What are the potential causes and solutions?
A1: Low molecular weight is a common issue in polycondensation reactions. Several factors could be contributing to this problem:
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Incomplete Monomer Purification: Impurities in the this compound monomer can terminate the polymerization chain. Ensure the monomer is of high purity. Recrystallization or column chromatography may be necessary.
-
Inefficient Water Removal: Polycondensation is an equilibrium reaction where water is a byproduct. Inefficient removal of water will shift the equilibrium towards the reactants, limiting polymer chain growth. Ensure your reaction setup includes a high-vacuum line and an efficient condenser or Dean-Stark trap.
-
Suboptimal Catalyst Choice or Concentration: The choice and concentration of the catalyst are crucial. For polyesterification, common catalysts include tin-based compounds (e.g., tin(II) octoate), titanium-based compounds (e.g., titanium(IV) isopropoxide), and strong protic acids (e.g., p-toluenesulfonic acid). The optimal concentration needs to be determined empirically for your specific reaction conditions.
-
Reaction Temperature and Time: The polymerization temperature needs to be high enough to ensure the monomer is molten and the reaction proceeds at a reasonable rate, but not so high as to cause thermal degradation. A typical temperature range for melt polycondensation is 180-250°C. The reaction time should be sufficient to achieve high conversion; monitoring the viscosity of the reaction mixture can be a good indicator of molecular weight build-up.
-
Side Reactions: Undesired side reactions can cap the growing polymer chains. For instance, decarboxylation at very high temperatures can occur. Optimizing the reaction temperature and using appropriate catalysts can help minimize these side reactions.[1][2][3][4]
Q2: I am observing discoloration (yellowing) of my polyester during melt polycondensation. How can I prevent this?
A2: Discoloration is often a sign of thermal-oxidative degradation. Here are some strategies to mitigate this:
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Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidants: The addition of a small amount of an antioxidant can prevent oxidative degradation at high temperatures. Hindered phenolic antioxidants are commonly used for polyesters.[5]
-
Optimized Temperature Profile: Avoid excessively high temperatures. A staged temperature profile, where the temperature is gradually increased as the reaction progresses, can be beneficial.
-
Catalyst Selection: Some catalysts can promote discoloration. Research and select a catalyst that is known to yield polyesters with good color properties.
Polyester Stability and Degradation
Q3: My polyester is degrading too quickly under hydrolytic conditions. What are the primary degradation mechanisms and how can I improve its stability?
A3: Polyesters are susceptible to hydrolysis, especially in acidic or basic environments. The primary mechanism is the cleavage of the ester bonds in the polymer backbone. The presence of the ether linkage in polyesters derived from this compound can also influence the degradation profile.[6][7] Here's how you can enhance hydrolytic stability:
-
End-Capping: The terminal carboxylic acid and hydroxyl groups of the polyester chains can catalyze hydrolysis. Capping these end groups with monofunctional reagents can significantly improve stability. Common end-capping agents include:
-
Increase Crystallinity: The crystalline regions of a polymer are generally less susceptible to hydrolysis than the amorphous regions. Annealing the polyester sample may increase its crystallinity and thus its hydrolytic stability.
-
Incorporate Hydrophobic Moieties: If applicable to your application, copolymerizing with hydrophobic monomers can reduce water uptake and slow down hydrolysis.
-
Use of Anti-Hydrolysis Agents: Additives such as carbodiimides can be incorporated into the polyester to scavenge water and acidic byproducts of hydrolysis, thereby slowing down the degradation process.[11]
Q4: I am observing a significant loss in molecular weight upon exposing my polyester to UV light. How can I prevent photodegradation?
A4: The aromatic rings in the polyester backbone can absorb UV radiation, leading to photodegradation through mechanisms like photo-oxidation and chain scission.[12] To enhance photostability:
-
UV Stabilizers: Incorporate UV stabilizers into your polyester formulation. These can be categorized as:
-
UV Absorbers (e.g., Benzotriazoles, Benzophenones): These molecules absorb harmful UV radiation and dissipate it as heat.
-
Hindered Amine Light Stabilizers (HALS): These act as radical scavengers to inhibit the photo-oxidative degradation process.[5]
-
-
Opaque Fillers: For applications where transparency is not a requirement, the addition of opaque fillers like titanium dioxide (TiO2) can block UV radiation from penetrating the polymer matrix.
Q5: My polyester shows poor thermal stability during processing. What strategies can I employ to improve it?
A5: Thermal degradation of polyesters can occur through various mechanisms, including random chain scission and the formation of volatile byproducts.[13] To improve thermal stability:
-
Thermal Stabilizers: Incorporate thermal stabilizers such as phosphite-based compounds or hindered phenolic antioxidants.[5][11]
-
End-Capping: As with hydrolytic stability, end-capping the reactive terminal groups can prevent them from initiating thermal degradation pathways.[8][14]
-
High Purity Monomers and Catalysts: Residual impurities from the synthesis process can act as catalysts for thermal degradation. Ensure high purity of all components.
-
Processing Conditions: Process the polyester under an inert atmosphere and at the lowest possible temperature that still allows for adequate melt flow.
Data Presentation
The following tables summarize quantitative data on the stability of aliphatic-aromatic polyesters, which can serve as a reference for polyesters derived from this compound.
Table 1: Hydrolytic Degradation of Aliphatic-Aromatic Polyesters
| Polyester Composition | Medium | Temperature (°C) | Time (days) | Molecular Weight (Mn) Reduction (%) | Weight Loss (%) | Reference |
| Poly(butylene adipate-co-terephthalate) (PBAT) | Phosphate Buffer (pH 8.0) | 58 | 45 | ~40 | Not Reported | [15] |
| Poly(butylene adipate-co-terephthalate) (PBAT) | Manure Compost | 58 | 45 | ~60 | ~67 | [15] |
| Poly(trimethylene malonate) (PTM) | Aqueous Solution (pH 11) | Not Specified | 7 | ~70 | ~37 | [16] |
| Poly(trimethylene itaconate) (PTI) | Aqueous Solution (pH 11) | Not Specified | 7 | ~50 | ~21 | [16] |
Table 2: Thermal Stability of Aromatic Polyesters with Ether Linkages
| Polymer | Onset Decomposition Temp (TGA, °C) | Temperature at 10% Weight Loss (TGA, °C) | Reference |
| Semi-aromatic poly(ester ether) (SAEE) - 0 mol% aromatic | ~363 | Not Reported | [17] |
| Semi-aromatic poly(ester ether) (SAEE) - 27 mol% aromatic | ~339 | Not Reported | [17] |
| Aromatic Polyester with Ether and Amide linkages | >301 | Not Reported | [18] |
Experimental Protocols
Accelerated Hydrolytic Degradation Study
Objective: To evaluate the hydrolytic stability of the polyester under accelerated conditions.
Materials:
-
Polyester film or powder sample (pre-weighed).
-
Phosphate buffered saline (PBS) at pH 7.4.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment (e.g., pH 5.5 and pH 9.0).
-
Incubator or water bath.
-
GPC system for molecular weight analysis.
-
Vacuum oven.
Procedure:
-
Prepare polyester samples of known weight and dimensions (for films).
-
Place the samples in sealed vials containing the degradation medium (e.g., PBS at pH 7.4). For accelerated testing, higher temperatures (e.g., 37°C, 50°C, 70°C) can be used.[19] It is also common to test at different pH values to simulate various physiological or environmental conditions.[16]
-
Place the vials in an incubator or water bath set to the desired temperature.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from each condition.
-
Gently rinse the samples with deionized water to remove any buffer salts.
-
Dry the samples to a constant weight in a vacuum oven at a temperature below the polymer's glass transition temperature.
-
Measure the final weight of the dried samples to calculate the percentage of weight loss.
-
Analyze the molecular weight and molecular weight distribution of the degraded samples using Gel Permeation Chromatography (GPC).
-
Plot the percentage of weight loss and the percentage of molecular weight reduction as a function of time for each condition.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition profile of the polyester.
Instrument: Thermogravimetric Analyzer (TGA).
Procedure:
-
Calibrate the TGA instrument for temperature and weight.
-
Accurately weigh 5-10 mg of the polyester sample into a TGA pan (typically aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere. For oxidative stability studies, air can be used as the purge gas.[20]
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[21]
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine:
-
Onset decomposition temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperature at maximum rate of decomposition (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual weight at the final temperature.
-
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To determine the thermal transitions of the polyester, such as the glass transition temperature (Tg) and melting temperature (Tm), and to assess the effects of degradation.
Instrument: Differential Scanning Calorimeter (DSC).
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Accurately weigh 5-10 mg of the polyester sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Subject the sample to a heat-cool-heat cycle to erase the thermal history and obtain reproducible results. A typical cycle would be:
-
First Heat: Heat from ambient temperature to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.
-
Cool: Cool the sample to a low temperature (e.g., -50°C) at a controlled cooling rate (e.g., 10°C/min).
-
Second Heat: Heat the sample again to the final temperature at the same heating rate as the first heat.[22]
-
-
Record the heat flow as a function of temperature.
-
Analyze the second heating scan to determine:
-
Glass Transition Temperature (Tg): Observed as a step change in the baseline.
-
Crystallization Temperature (Tc): An exothermic peak observed during the cooling scan.
-
Melting Temperature (Tm): An endothermic peak observed during the heating scan.
-
Enthalpy of Melting (ΔHm): The area under the melting peak, used to calculate the degree of crystallinity.
-
Degradation can be observed in DSC as a shift in Tg and Tm, a change in the enthalpy of melting, or the appearance of exothermic peaks related to cross-linking or other reactions.[2][3]
Visualizations
Degradation Pathways
Caption: Major degradation pathways for polyesters.
Experimental Workflow for Stability Assessment
Caption: Workflow for polyester stability assessment.
Troubleshooting Logic for Low Molecular Weight Polyester
Caption: Troubleshooting low molecular weight polyester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. torontech.com [torontech.com]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of Aliphatic-Aromatic Copolyesters by Thermomonospora fusca and Other Thermophilic Compost Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. KR20180117224A - Polyester plasticizers with benzoic acid end-caps - Google Patents [patents.google.com]
- 11. EA Troubleshooting [support.elementar.co.uk]
- 12. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. canr.msu.edu [canr.msu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Semi-Aromatic Polyester-ethers with Tunable Degradation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. transfersuperstars.com [transfersuperstars.com]
- 22. infinitalab.com [infinitalab.com]
optimizing reaction conditions for the esterification of 4-(2-Hydroxyethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of 4-(2-Hydroxyethyl)benzoic acid. This document offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and straightforward method for the esterification of this compound is the Fischer-Speier esterification.[1][2][3][4][5][6][7] This reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The use of excess alcohol helps to shift the reaction equilibrium towards the formation of the ester product.[1][2]
Q2: What are the typical reaction conditions for the Fischer esterification of this compound?
A2: Typical reaction conditions involve refluxing the this compound in the desired alcohol (which also serves as the solvent) with a catalytic amount of a strong acid. Reaction times can vary from 30 minutes to 15 hours, depending on the scale and desired conversion.[2][8]
Q3: What are potential side reactions to be aware of during the esterification of this compound?
A3: While intramolecular cyclization to form a lactone is a concern for the ortho isomer (2-(2-Hydroxyethyl)benzoic acid), it is not a significant issue for the para isomer. However, under certain conditions, other side reactions could occur:
-
Dimerization/Polymerization: Self-esterification between the carboxylic acid of one molecule and the hydroxyl group of another can lead to the formation of dimers or oligomers.
-
Ether formation: Dehydration of the primary alcohol at high temperatures in the presence of a strong acid could lead to the formation of a bis-ether.
-
Sulfonation: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring is a possibility, though less likely under typical esterification conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC).[9] A suitable solvent system should be chosen to clearly separate the starting material (this compound), the desired ester product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Ester
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reaction | Increase Reaction Time: Continue to reflux the reaction mixture and monitor by TLC until the starting material is consumed. Increase Catalyst Amount: While catalytic, an insufficient amount of acid may lead to slow reaction rates. A typical amount is a few drops of concentrated sulfuric acid.[4] Increase Temperature: Ensure the reaction is at a steady reflux. |
| Equilibrium Not Shifted Towards Products | Use a Large Excess of Alcohol: The alcohol often serves as the solvent, ensuring it is in large molar excess to drive the equilibrium forward.[2][3] Remove Water: For larger scale reactions or with less volatile alcohols, a Dean-Stark apparatus can be used to remove the water formed during the reaction, which also shifts the equilibrium towards the product.[3] |
| Loss of Product During Work-up | Optimize Extraction: Ensure the correct pH for extraction. The aqueous layer should be basic to remove unreacted carboxylic acid. Use an appropriate organic solvent for extraction in which the ester is highly soluble. Minimize Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Strategy |
| Unreacted Starting Material | Improve Work-up: During the work-up, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic starting material.[3][10][11] Purification: If unreacted starting material persists, purification by column chromatography may be necessary. |
| Formation of Byproducts | Optimize Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to byproduct formation. Consider using milder conditions or a different acid catalyst. Purification: Isolate the desired product from byproducts using column chromatography on silica gel. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(2-Hydroxyethyl)benzoate
This protocol is adapted from standard Fischer esterification procedures for benzoic acid.[2][10][11]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or Diethyl Ether)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve this compound in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.[3][10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 4-(2-Hydroxyethyl)benzoate
This protocol is based on the esterification of a similar compound, 4-(hydroxymethyl)benzoic acid.[8]
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Dissolve this compound in a large volume of absolute ethanol in a round-bottomed flask.
-
Add approximately 1 g of concentrated sulfuric acid per 4 g of starting material.
-
Heat the mixture under reflux for about 15 hours.
-
After cooling, evaporate the excess ethanol.
-
Take up the residue in water and extract with diethyl ether (3 x 100 mL for a 4g scale reaction).
-
Wash the combined organic phases with saturated sodium hydrogen carbonate solution until neutral.
-
Dry the organic layer, filter, and remove the solvent to yield the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of Benzoic Acid Derivatives
| Parameter | Protocol for Methyl Benzoate[2][10] | Protocol for Ethyl 4-(hydroxymethyl)benzoate[8] |
| Carboxylic Acid | Benzoic Acid | 4-(hydroxymethyl)benzoic acid |
| Alcohol | Methanol | Ethanol |
| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ |
| Solvent | Methanol (excess) | Ethanol (excess) |
| Temperature | Reflux (~65 °C) | Reflux (~78 °C) |
| Reaction Time | 30-45 min | 15 hours |
| Work-up | Extraction with CH₂Cl₂, washes with H₂O, NaHCO₃, brine | Extraction with Ether, wash with NaHCO₃ |
Visualizations
Caption: Experimental workflow for the Fischer esterification of this compound.
Caption: Troubleshooting guide for low ester yield in the esterification of this compound.
References
- 1. brainly.com [brainly.com]
- 2. studylib.net [studylib.net]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Question: What happens when benzoic acid is heated with excess ethanol in.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
avoiding common pitfalls in 4-(2-Hydroxyethyl)benzoic acid experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating experiments involving 4-(2-Hydroxyethyl)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to prevent common pitfalls and ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile bifunctional molecule with applications in several fields. It is primarily used as a monomer in the synthesis of polyesters and other polymers.[1][2] Its dual functionality (a carboxylic acid and a primary alcohol) also makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Additionally, it finds use in the formulation of pharmaceuticals as a pH stabilizer and solubilizing agent, and in cosmetics for its moisturizing properties.[1]
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How should this compound be properly stored?
A3: For long-term stability, this compound powder should be stored at -20°C for up to three years.[4] If dissolved in a solvent, it should be stored at -80°C for up to one year.[4]
Q4: Is there any known involvement of this compound in biological signaling pathways?
A4: Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself is a significant signaling molecule in biological pathways. Its primary role in a biological context is as a building block for larger, more complex molecules that may have biological activity.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound and provides systematic solutions.
Esterification Reactions
Problem: Low or no yield of the desired ester.
| Potential Cause | Suggested Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms using a Dean-Stark apparatus. |
| Catalyst Inactivation | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and has not been deactivated by moisture. |
| Side Reaction: Intramolecular Cyclization (Lactone Formation) | The hydroxyethyl group can react with the carboxylic acid group intramolecularly to form a lactone, especially at high temperatures. To minimize this, use milder reaction conditions (lower temperature, shorter reaction time) or protect the hydroxyl group before esterification. |
| Impure Starting Material | Verify the purity of the this compound and the alcohol using appropriate analytical techniques (e.g., NMR, HPLC) before starting the reaction. |
Problem: Formation of an unexpected side-product.
| Potential Cause | Suggested Solution |
| Intramolecular Esterification (Lactone Formation) | As mentioned above, lactone formation is a common side reaction. This can be confirmed by spectroscopic analysis (e.g., IR, NMR, Mass Spectrometry) of the reaction mixture. |
| Intermolecular Esterification (Oligomerization) | At higher concentrations and temperatures, intermolecular esterification can occur, leading to the formation of dimers and oligomers. Diluting the reaction mixture can help to favor the desired intramolecular reaction if applicable, or the desired intermolecular reaction with a different alcohol. |
| Contaminants in Reactants | Impurities in the starting materials or solvents can lead to unexpected side products. Ensure all reagents and solvents are of high purity. |
Polymerization Reactions (Polyester Synthesis)
Problem: Low molecular weight of the resulting polyester.
| Potential Cause | Suggested Solution |
| Inefficient Water Removal | The water produced during polycondensation must be efficiently removed to drive the reaction towards high molecular weight polymer formation. Use high vacuum and an appropriate condenser setup. |
| Impurities in the Monomer | Monofunctional impurities in the this compound can act as chain terminators, limiting the final molecular weight. Purify the monomer by recrystallization before use. |
| Inappropriate Catalyst or Catalyst Concentration | The choice and concentration of the catalyst are crucial. Common catalysts for polyesterification include tin compounds (e.g., stannous octoate), titanium alkoxides, and antimony compounds.[5] Optimize the catalyst type and concentration for your specific reaction conditions. |
| Reaction Temperature and Time | Polycondensation reactions often require high temperatures and long reaction times to achieve high molecular weights. Optimize these parameters while being mindful of potential side reactions like degradation or discoloration. |
Problem: Discoloration of the polymer.
| Potential Cause | Suggested Solution |
| Thermal Degradation | Prolonged exposure to high temperatures can cause the polymer to degrade and discolor. Use the minimum effective reaction temperature and time. Consider using a thermal stabilizer. |
| Oxidation | The reaction mixture can be susceptible to oxidation at high temperatures. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst-Induced Discoloration | Some catalysts can cause discoloration. Investigate different catalyst systems to find one that minimizes color formation. |
Experimental Protocols & Data
Solubility Data
| Solvent | Solubility |
| Water (cold) | Sparingly soluble |
| Water (hot) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Moderately Soluble |
| Dichloromethane | Slightly Soluble |
| Hexane | Insoluble |
Note: This table provides qualitative solubility information. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 4-(2-hydroxyethyl)benzoate.
Materials:
-
This compound
-
Absolute Ethanol (large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of absolute ethanol (e.g., 20-30 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution while stirring.
-
Attach a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of this compound from non-polar impurities.
Materials:
-
Crude this compound
-
Deionized Water
-
Erlenmeyer flask, hot plate, Buchner funnel, filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. The goal is to create a saturated solution at high temperature.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool down slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Experimental Workflow: Fischer Esterification
Caption: Workflow for the Fischer esterification of this compound.
Troubleshooting Logic: Low Esterification Yield
Caption: Troubleshooting logic for addressing low yield in esterification reactions.
Potential Side Reaction Pathway: Lactone Formation
Caption: Intramolecular cyclization of this compound to form a lactone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Natural product | TargetMol [targetmol.com]
- 5. US7767612B2 - Esterification catalyst, polyester process and polyester article - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-(2-Hydroxyethyl)benzoic Acid and p-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 4-(2-Hydroxyethyl)benzoic acid and p-hydroxybenzoic acid. While extensive research has elucidated the multifaceted biological profile of p-hydroxybenzoic acid, a notable scarcity of publicly available data exists for this compound. This document summarizes the available experimental data for p-hydroxybenzoic acid and discusses the potential biological activities of this compound based on structure-activity relationships of related phenolic compounds.
Overview of Compounds
p-Hydroxybenzoic acid (PHBA) is a phenolic compound found in a variety of plants and is a common metabolite of parabens. It is recognized for its diverse biological properties, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic activities[1][2]. Structurally, it consists of a benzene ring substituted with a hydroxyl group and a carboxylic acid group at the para position.
This compound is a derivative of benzoic acid characterized by a 2-hydroxyethyl group at the para position of the benzene ring. It is utilized in the pharmaceutical and cosmetic industries as a pH stabilizer, solubilizing agent, and preservative[3]. Despite its commercial use, there is a significant lack of published research detailing its specific biological activities.
Quantitative Comparison of Biological Activities
Due to the limited available data for this compound, a direct quantitative comparison is not currently possible. The following table summarizes the reported biological activities for p-hydroxybenzoic acid.
| Biological Activity | Test System | Key Findings for p-Hydroxybenzoic Acid | Reference |
| Antimicrobial | Various bacteria and fungi | IC50 of 160 µg/mL against some Gram-positive and Gram-negative bacteria. | [1][4] |
| Ganoderma boninense | In-vitro antimicrobial and fungitoxicity activity at a concentration range of 0.5-2.5 mg/ml. | [1] | |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) assay | Possesses good antioxidant effects. | [1] |
| Superoxide radical scavenging | Demonstrates antioxidant properties. | [5] | |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Activity comparable to diclofenac sodium. | [1] |
| Estrogenic | MCF-7 human breast cancer cells | Promoted proliferation at 100 µM. | [6][7] |
| Yeast estrogenicity assay | Inactive in some studies. | [8] | |
| Hypoglycemic | Streptozotocin-induced diabetic rats | Decreases plasma glucose level in a dose-dependent manner. | [1] |
Detailed Biological Activities and Experimental Protocols
p-Hydroxybenzoic Acid
1. Antimicrobial Activity
p-Hydroxybenzoic acid has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Its mechanism is believed to involve the disruption of cell membrane integrity and function.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A common method to quantify antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
2. Antioxidant Activity
The antioxidant properties of p-hydroxybenzoic acid are attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.
3. Anti-inflammatory Activity
p-Hydroxybenzoic acid has been shown to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds.
4. Estrogenic Activity
Studies have reported estrogen-like effects of p-hydroxybenzoic acid, which may be attributed to its structural similarity to estrogen and its ability to interact with estrogen receptors[6][7]. However, other studies have failed to confirm this activity, indicating the need for further research[8].
Signaling Pathway: Estrogen Receptor-Mediated Gene Expression
The estrogenic activity of a compound can be mediated through the activation of estrogen receptors (ERα and ERβ), leading to the transcription of target genes.
This compound
As previously stated, there is a significant lack of direct experimental data on the biological activities of this compound. Its primary documented applications are in formulation science as an excipient[3].
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of benzoic acid derivatives is influenced by the nature and position of substituents on the benzene ring[9][10][11][12].
-
Antimicrobial Activity : The lipophilicity of the molecule often plays a crucial role. The addition of the 2-hydroxyethyl group to the benzoic acid backbone in this compound increases its polarity compared to p-hydroxybenzoic acid. This might influence its ability to penetrate microbial cell membranes, potentially altering its antimicrobial efficacy.
-
Antioxidant Activity : The phenolic hydroxyl group is the primary determinant of antioxidant activity in phenolic acids. Since this compound lacks a phenolic hydroxyl group, it is predicted to have significantly lower, if any, direct antioxidant activity compared to p-hydroxybenzoic acid.
-
Anti-inflammatory and Estrogenic Activities : The interaction with specific receptors and enzymes for these activities is highly dependent on the three-dimensional structure and electronic properties of the molecule. The presence of the flexible 2-hydroxyethyl group could influence binding to target proteins, but without experimental data, any prediction remains speculative.
Conclusion
p-Hydroxybenzoic acid is a well-characterized compound with a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic effects. In stark contrast, this compound remains largely uncharacterized in terms of its biological properties, despite its use in commercial products. The structural differences between the two molecules, particularly the replacement of a phenolic hydroxyl group with a hydroxyethyl group, suggest that their biological activities are likely to be significantly different. Further research is imperative to elucidate the pharmacological and toxicological profile of this compound to ensure its safe and effective use. This guide highlights the current knowledge gap and underscores the need for dedicated studies on the biological activities of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Failure to confirm estrogenic activity for benzoic acid and clofibrate: implications for lists of endocrine-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Preservative Efficacy: 4-(2-Hydroxyethyl)benzoic Acid Versus Parabens
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preservative performance of 4-(2-Hydroxyethyl)benzoic acid and the widely used parabens, supported by available experimental data and detailed methodologies.
In the landscape of pharmaceutical and cosmetic formulation, the choice of a preservative system is critical to ensure product safety and stability. Parabens, the esters of p-hydroxybenzoic acid, have long been the industry standard due to their broad-spectrum antimicrobial activity and cost-effectiveness. However, with ongoing discussions regarding their potential drawbacks, the exploration of alternative preservatives is a key focus of research and development. This guide provides a comparative overview of the preservative efficacy of a lesser-known benzoic acid derivative, this compound, against the well-established parabens.
Executive Summary
While extensive data exists for the antimicrobial efficacy of parabens, there is a notable scarcity of direct comparative studies and quantitative data for this compound. This guide synthesizes the available information on both, highlighting the known antimicrobial properties of parabens and providing a framework for evaluating potential alternatives like this compound. The primary mechanism of antimicrobial action for benzoic acid and its derivatives, including parabens, involves the disruption of microbial cell homeostasis through the release of H+ ions into the cytoplasm, a process that is pH-dependent.[1][2]
Data Presentation: A Comparative Look at Antimicrobial Efficacy
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound, a direct quantitative comparison with parabens is challenging. However, we can present the well-documented efficacy of various parabens against common contaminants to establish a benchmark for performance.
Table 1: Minimum Inhibitory Concentration (MIC) of Common Parabens against a Range of Microorganisms
| Microorganism | Methylparaben (%) | Ethylparaben (%) | Propylparaben (%) | Butylparaben (%) |
| Bacillus cereus | 0.2 | 0.1 | 0.025 | 0.0125 |
| Bacillus subtilis | 0.1 | 0.1 | 0.0125 | 0.0125 |
| Saccharomyces cerevisiae | 0.1 | 0.04 | 0.02 | 0.02 |
| Candida albicans | 0.1 | - | 0.05 | - |
| Penicillium digitatum | - | - | - | - |
| Aspergillus niger | - | - | 0.05 | - |
It is important to note that the antimicrobial activity of parabens generally increases with the length of the alkyl chain.[4] However, this also corresponds to a decrease in water solubility.[5] For this reason, combinations of parabens, such as methylparaben and propylparaben, are often used to achieve a broad spectrum of activity with enhanced solubility.[5]
Experimental Protocols: Evaluating Preservative Efficacy
To ensure the safety and stability of pharmaceutical and cosmetic products, rigorous testing of preservative systems is essential. The most common and widely accepted method is the Preservative Efficacy Test (PET) , also known as a challenge test .
Preservative Efficacy Test (Challenge Test)
The fundamental principle of a challenge test is to intentionally introduce a known quantity of specific microorganisms into a product and monitor the preservative's ability to reduce and control this microbial population over time. Standardized protocols, such as those outlined by the United States Pharmacopeia (USP <51>) and the International Organization for Standardization (ISO 11930) , provide a framework for conducting these tests.
Key Steps in a Preservative Efficacy Test:
-
Selection of Microorganisms: A panel of representative microorganisms, including Gram-positive bacteria, Gram-negative bacteria, yeast, and mold, is selected. Common challenge organisms include:
-
Staphylococcus aureus (Gram-positive bacterium)
-
Pseudomonas aeruginosa (Gram-negative bacterium)
-
Escherichia coli (Gram-negative bacterium)
-
Candida albicans (Yeast)
-
Aspergillus brasiliensis (Mold)
-
-
Inoculation: The product is inoculated with a standardized concentration of each microorganism.
-
Incubation: The inoculated product is stored at a specified temperature for a defined period (typically 28 days).
-
Sampling and Enumeration: At predetermined intervals (e.g., 7, 14, and 28 days), samples are taken from the product, and the number of viable microorganisms is determined.
-
Evaluation: The log reduction in the microbial population is calculated at each time point and compared against acceptance criteria defined in the relevant pharmacopeia or standard.
Mandatory Visualization
Experimental Workflow for Preservative Efficacy Testing
The following diagram illustrates a typical workflow for a preservative efficacy test, providing a clear visual representation of the experimental process.
Caption: A flowchart illustrating the key stages of a preservative efficacy (challenge) test.
Proposed Antimicrobial Mechanism of Action
The antimicrobial action of benzoic acid derivatives, including parabens, is generally understood to involve the disruption of key cellular processes. While the precise signaling pathways are not fully elucidated for all derivatives, a general mechanism can be proposed.
Caption: A simplified diagram of the proposed antimicrobial mechanism of benzoic acid derivatives.
Conclusion
Parabens have a long history of safe and effective use as preservatives, with a wealth of supporting experimental data. Their broad-spectrum activity and established performance make them a reliable choice in many formulations. While this compound is also utilized for its preservative properties, a clear, data-driven comparison of its efficacy against parabens is hampered by the lack of publicly available, direct comparative studies, particularly quantitative data such as MIC values and challenge test results.
For researchers and formulators considering alternatives to parabens, it is imperative to conduct rigorous preservative efficacy testing on new candidates like this compound within their specific formulations. This will ensure that any new preservative system meets the required standards for microbial protection and product safety. Further research into the antimicrobial spectrum and mechanism of action of this compound is warranted to fully understand its potential as a preservative in the pharmaceutical and cosmetic industries.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. ueno-fc.co.jp [ueno-fc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. globalresearchonline.net [globalresearchonline.net]
A Comparative Performance Analysis: 4-(2-Hydroxyethyl)benzoic Acid-Based Polyesters Versus Polyethylene Terephthalate (PET)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polyesters based on 4-(2-Hydroxyethyl)benzoic acid (HEBA) and the widely used polyethylene terephthalate (PET). Due to the limited availability of performance data for polyesters synthesized directly from HEBA, this guide will utilize data from a structurally similar aromatic-aliphatic polyester, poly(2-(2-hydroxyethoxy)benzoate), as a proxy for a HEBA-based polymer. This comparison aims to provide valuable insights for material selection in research and development, particularly in applications where properties like thermal stability, mechanical strength, and biodegradability are critical.
Executive Summary
Polyethylene terephthalate (PET) is a well-established, high-performance thermoplastic polyester known for its excellent mechanical and thermal properties.[1] However, its resistance to biodegradation poses significant environmental concerns.[2] Polyesters derived from this compound (HEBA) are emerging as potentially biodegradable alternatives, leveraging a combination of aromatic and aliphatic segments in their structure. This guide presents a data-driven comparison of the key performance characteristics of PET and a proxy for HEBA-based polyesters to aid in the evaluation of their suitability for various applications.
Data Presentation: Performance Metrics
The following tables summarize the key thermal and mechanical properties of the HEBA-based polyester proxy and PET.
Table 1: Thermal Properties
| Property | HEBA-Based Polyester Proxy (poly(2-(2-hydroxyethoxy)benzoate)) | Polyethylene Terephthalate (PET) |
| Glass Transition Temperature (Tg) | ~27 °C[3] | 70 - 80 °C[4] |
| Melting Point (Tm) | Detectable on first heating cycle[3] | > 250 °C |
| Heat Deflection Temperature | Not Available | 80 °C[4] |
| Thermal Degradation Temperature | Above 145 °C[3] | > 350 °C (decomposes)[1] |
Table 2: Mechanical Properties
| Property | HEBA-Based Polyester Proxy (poly(2-(2-hydroxyethoxy)benzoate)) | Polyethylene Terephthalate (PET) |
| Tensile Strength | Tunable with molecular weight[5][3] | 80 MPa (biaxially oriented film: 190 - 260 MPa)[6] |
| Modulus of Elasticity | Tunable with molecular weight[5][3] | 2 - 4 GPa[6] |
| Hardness (Rockwell) | Not Available | M94 - 101[2] |
Table 3: Biodegradation Potential
| Polymer | Biodegradation |
| HEBA-Based Polyester Proxy | Enzymatically degradable (slow)[5][3] |
| Polyethylene Terephthalate (PET) | Highly resistant to biodegradation; some enzymes (e.g., PETase) can slowly degrade it.[7][8][9] |
Experimental Protocols
The data presented in this guide are based on standard polymer characterization techniques. Detailed methodologies for these key experiments are outlined below.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting point (Tm) of the polyesters. A typical procedure involves heating a small sample (5-10 mg) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The sample is often subjected to a heat-cool-heat cycle to erase its thermal history. The Tg is observed as a step change in the heat flow, while the Tm is identified as an endothermic peak.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature of the polymers. A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature. The temperature at which significant weight loss occurs is considered the onset of thermal degradation.
Mechanical Testing
Tensile Testing: Tensile properties, such as tensile strength and modulus of elasticity, are measured using a universal testing machine. Dog-bone shaped specimens are subjected to a controlled tensile force until they fracture. The stress-strain curve obtained from this test provides information about the material's strength, stiffness, and ductility.
Biodegradation Assessment
Enzymatic Degradation: The biodegradability of the polyesters can be assessed by exposing polymer films or powders to specific enzymes, such as lipases or PETase, in a buffered solution at an optimal temperature and pH. The degradation is monitored over time by measuring the weight loss of the polymer, changes in its molecular weight (via Gel Permeation Chromatography - GPC), and the release of degradation products into the solution (analyzed by techniques like High-Performance Liquid Chromatography - HPLC).
Visualization of Polymer Synthesis and Characterization Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of these polyesters.
Caption: General workflow for polyester synthesis and performance characterization.
Logical Relationship in Performance Comparison
The selection of a polyester for a specific application often involves a trade-off between performance and biodegradability.
Caption: Logical relationship between polyester type, performance, and biodegradability.
Conclusion
This comparative guide highlights the distinct performance profiles of PET and a proxy for HEBA-based polyesters. PET remains the material of choice for applications demanding high thermal and mechanical stability.[1] However, for applications where biodegradability is a key requirement, HEBA-based polyesters and similar aromatic-aliphatic structures present a promising alternative, albeit with potentially lower thermal resistance.[5][3] The "tunable" nature of the properties of such novel polyesters by controlling molecular weight offers a significant advantage for designing materials tailored to specific performance needs.[5][3] Further research and development are necessary to fully characterize HEBA-based polyesters and optimize their properties for various applications, including those in the pharmaceutical and drug delivery fields where biocompatibility and controlled degradation are paramount.
References
- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. xometry.asia [xometry.asia]
- 5. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. phoenixtechnologies.net [phoenixtechnologies.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for 4-(2-Hydroxyethyl)benzoic Acid Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-(2-Hydroxyethyl)benzoic acid is crucial for quality control, stability studies, and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for a structurally similar compound, 4-Hydroxybenzoic acid, which can be adapted for this compound, and discusses alternative analytical approaches like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methodologies
While a specific, publicly available validated HPLC method for this compound is not extensively documented, a validated method for the closely related 4-Hydroxybenzoic acid provides a strong and relevant foundation. The principles and parameters of this method are directly applicable and serve as an excellent starting point for method development and validation for this compound.
Table 1: Performance Comparison of Analytical Methods for Benzoic Acid Derivatives
| Parameter | HPLC-UV (for 4-Hydroxybenzoic acid) | LC-MS/MS (General for Benzoic Acid Derivatives) |
| Linearity Range | 0.5033 - 4.0264 µg/mL[1] | Typically 0.01 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9998[1] | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1007 µg/mL[1] | Can be in the low ng/mL or pg/mL range |
| Limit of Quantification (LOQ) | 0.5033 µg/mL[1] | Can be in the low ng/mL range |
| Accuracy (% Recovery) | 94.6% to 107.2%[1] | Typically 85 - 115% |
| Precision (%RSD) | < 2% (Intra- and inter-day)[1] | Typically < 15% |
| Specificity | High (demonstrated by separating from other compounds)[1] | Very High (based on mass-to-charge ratio) |
| Throughput | Moderate | High |
Experimental Protocols
Validated HPLC-UV Method for 4-Hydroxybenzoic Acid
This method can be adapted for the analysis of this compound. Initial method development would involve adjusting the mobile phase composition to achieve optimal separation and retention time for the target analyte.
Instrumentation:
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm particle size).[2]
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (100% Acetonitrile).[1][2]
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: 30°C.
Standard Solution Preparation:
-
Prepare a stock solution by accurately weighing and dissolving this compound in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Perform serial dilutions from the stock solution to prepare calibration standards at different concentration levels.
Sample Preparation: The sample preparation will depend on the matrix. For a drug product, it may involve dissolving the product in the diluent, followed by filtration.
Validation Parameters (Based on 4-Hydroxybenzoic Acid Method):
-
Specificity: Demonstrated by the absence of interfering peaks from placebo, diluent, and other related substances at the retention time of the analyte peak.[1]
-
Linearity: Assessed by analyzing a series of standards over the desired concentration range and obtaining a linear regression with a correlation coefficient (r²) > 0.999.[1]
-
Accuracy: Determined by the recovery of spiked analyte in a placebo matrix at different concentration levels.[1]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample, with a relative standard deviation (RSD) of less than 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: Assessed by making deliberate small variations in method parameters such as flow rate and column temperature and observing the effect on the results.[1]
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV and is a powerful alternative, especially for analyzing low levels of this compound in complex matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
General Chromatographic and MS Conditions:
-
Column: A C18 column is often suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte's properties. For benzoic acid derivatives, negative mode is common.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Logical Relationships in Method Validation
The validation parameters are interconnected. For instance, the established linear range will dictate the concentrations used for accuracy and precision studies. System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.
Caption: Interdependencies of Validation Parameters.
References
A Comparative Analysis of 4-(2-Hydroxyethyl)benzoic Acid and Its Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of 4-(2-Hydroxyethyl)benzoic acid and its ortho- and meta-isomers: 2-(2-Hydroxyethyl)benzoic acid and 3-(2-Hydroxyethyl)benzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties and potential biological activities, supported by available data and established experimental methodologies.
Physicochemical Properties
The position of the 2-hydroxyethyl group on the benzoic acid ring significantly influences the physicochemical properties of these isomers. A summary of available data is presented in Table 1.
| Property | This compound | 2-(2-Hydroxyethyl)benzoic acid | 3-(2-Hydroxyethyl)benzoic acid |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol [2] | 166.17 g/mol |
| Melting Point (°C) | 127-128[3] | Data not available | Data not available |
| Boiling Point (°C) | 345.8 ± 25.0 (Predicted)[3] | Data not available | Data not available |
| pKa | 4.26 ± 0.10 (Predicted)[3] | Data not available | 4.06 (for m-Hydroxybenzoic acid)[4] |
| CAS Number | 46112-46-3[1] | 42247-75-6[2] | Data not available |
Note: Experimental data for 3-(2-Hydroxyethyl)benzoic acid is limited. The provided pKa value is for the parent compound, m-Hydroxybenzoic acid, and serves as an estimate.
Synthesis and Formulation
This compound is recognized as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its hydroxyl group allows for esterification and other chemical modifications, which can be leveraged to develop novel therapeutic agents.[5] Furthermore, it is valued for its ability to enhance the solubility and stability of formulations, acting as a pH stabilizer and solubilizing agent.[5] In the cosmetics industry, it finds use as a preservative and pH adjuster in skincare products.[5]
Comparative Biological Activities
Generally, hydroxybenzoic acids are known to possess a range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and even anticancer activities.[8] The position of the hydroxyl group can significantly impact the potency and mechanism of action. For instance, in a study on α-amylase inhibition by hydroxybenzoic acids, the presence of a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity.[7]
Based on the known activities of related compounds, it is plausible that this compound and its isomers could modulate various signaling pathways. A potential, though hypothetical, target is the NF-κB signaling pathway, which is a key regulator of inflammation and is known to be influenced by some benzoic acid derivatives.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed methodologies for key experiments are provided below.
Determination of Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value is a crucial metric for quantifying the potency of a compound in inhibiting a specific biological process. A standard method for its determination is the MTT assay, which is commonly used to assess cell viability and cytotoxicity.
Experimental Workflow for IC₅₀ Determination using MTT Assay:
Caption: Workflow for determining the IC₅₀ value of a compound using the MTT assay.
Protocol:
-
Cell Culture: Maintain the chosen cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds and control (vehicle alone). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ is the concentration of the compound that causes 50% inhibition of cell growth.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound and its isomers have not been elucidated, many benzoic acid derivatives are known to exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Hypothetical modulation of the NF-κB inflammatory signaling pathway.
This diagram illustrates how an inflammatory stimulus (like LPS or TNF-α) activates the IKK complex, leading to the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes. Benzoic acid derivatives could potentially inhibit this pathway at various points, such as the activation of the IKK complex.
Conclusion
This compound and its isomers represent a promising scaffold for the development of new therapeutic agents. While there is a clear need for direct comparative studies to fully elucidate their structure-activity relationships, this guide provides a foundational overview based on available data. The provided experimental protocols and hypothetical signaling pathway offer a starting point for future investigations into the biological potential of these compounds. Further research is warranted to explore their efficacy and mechanisms of action in various disease models.
References
- 1. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Hydroxyethyl)benzoic acid | C9H10O3 | CID 13164838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 46112-46-3 [m.chemicalbook.com]
- 4. global.oup.com [global.oup.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of Moisturizing Efficacy: 4-(2-Hydroxyethyl)benzoic Acid vs. Hyaluronic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the moisturizing properties of 4-(2-Hydroxyethyl)benzoic acid and the well-established humectant, Hyaluronic Acid. This document synthesizes available scientific information and outlines standard experimental protocols for the assessment of skin moisturization.
Executive Summary
Hyaluronic Acid is a benchmark ingredient for skin hydration, with extensive research supporting its efficacy in improving skin moisture content and reducing transepidermal water loss (TEWL). In stark contrast, while this compound is utilized in cosmetic formulations and is qualitatively mentioned for its moisturizing properties, there is a significant lack of publicly available experimental data to substantiate this claim. This guide presents the robust evidence for Hyaluronic Acid's moisturizing capabilities and highlights the data gap for this compound, alongside standardized methodologies for future comparative studies.
Overview of Compounds
Hyaluronic Acid (HA) is a naturally occurring glycosaminoglycan found in the skin's dermal and epidermal layers. It is a potent humectant, capable of binding and retaining large amounts of water, which contributes to skin hydration, turgor, and elasticity. Its effects on skin hydration are well-documented in numerous clinical studies.
This compound is a synthetic compound used in the cosmetic industry. While its primary functions in formulations are often as a pH adjuster and preservative, it is also anecdotally cited for its moisturizing properties. However, a comprehensive search of scientific literature reveals a lack of peer-reviewed studies and quantitative data on its direct moisturizing effects on the skin.
Comparative Analysis of Moisturizing Properties
Due to the absence of experimental data for this compound, a direct quantitative comparison with Hyaluronic Acid is not feasible at this time. The following table summarizes the available information for Hyaluronic Acid, providing a benchmark for any future evaluation of this compound.
Table 1: Summary of Experimental Data on Skin Moisturization
| Parameter | Hyaluronic Acid | This compound |
| Skin Hydration (Corneometry) | Significant increases in skin hydration have been consistently reported. For example, a study on a topical HA serum showed a 55% increase in skin hydration after 6 weeks of use[1]. Another study reported a 134% immediate increase in skin hydration after application[1]. | No published data available. |
| Transepidermal Water Loss (TEWL) | Application of high molecular weight HA can form a film on the skin, reducing TEWL[2]. Cationic hyaluronic acid has been shown to significantly reduce TEWL in rinse-off applications[3]. | No published data available. |
| Mechanism of Action | Acts as a humectant, drawing moisture from the dermis and the environment into the stratum corneum. Different molecular weights of HA have varying penetration and film-forming properties[2][4]. | The exact mechanism for its purported moisturizing effects is not documented in scientific literature. |
Experimental Protocols for Assessing Moisturizing Properties
To facilitate future research and direct comparison, the following are detailed methodologies for key experiments used to evaluate the moisturizing properties of topical ingredients.
In-Vivo Assessment of Skin Hydration (Corneometry)
Objective: To measure the hydration level of the stratum corneum.
Methodology:
-
Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited. A baseline measurement is taken after an acclimatization period in a controlled environment (temperature and humidity).
-
Test Product Application: A standardized amount of the test product (e.g., a cream containing this compound or Hyaluronic Acid) is applied to a defined area on the forearm. A control area is left untreated or treated with a placebo vehicle.
-
Measurement: A Corneometer®, which measures electrical capacitance of the skin, is used to take readings at baseline and at specified time points after product application (e.g., 2, 4, 6, and 8 hours).
-
Data Analysis: The change in capacitance, which correlates with skin hydration, is calculated and statistically analyzed to determine the significance of the moisturizing effect compared to baseline and the control.
In-Vivo Assessment of Transepidermal Water Loss (TEWL)
Objective: To measure the rate of water evaporation from the skin, indicating the integrity of the skin barrier.
Methodology:
-
Subject Recruitment and Acclimatization: Similar to the corneometry protocol, subjects are acclimatized to a controlled environment.
-
Test Product Application: The test product is applied to a defined skin area.
-
Measurement: A Tewameter® or a similar evaporimeter is used to measure the water vapor flux from the skin surface. Measurements are taken at baseline and at set intervals post-application.
-
Data Analysis: A reduction in TEWL compared to baseline and the control site indicates an improvement in the skin's barrier function and moisture retention.
Ex-Vivo Skin Model Assessment
Objective: To evaluate the moisturizing effects on human or animal skin explants.
Methodology:
-
Skin Preparation: Full-thickness skin explants are obtained and mounted on Franz diffusion cells.
-
Product Application: The test formulation is applied to the epidermal side of the skin explant.
-
Hydration Measurement: Skin hydration can be assessed using techniques like Raman spectroscopy to measure water content within the stratum corneum.
-
Barrier Function: TEWL can also be measured from the surface of the explant.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in assessing moisturizing properties, the following diagrams are provided.
Caption: Experimental workflow for in-vivo assessment of a moisturizing product.
Caption: Simplified signaling pathway of a humectant moisturizer.
Conclusion
Hyaluronic Acid stands as a well-validated and highly effective moisturizing ingredient, supported by a large body of scientific evidence. Its mechanism of action as a humectant is clearly understood, and its benefits in improving skin hydration and barrier function are clinically proven.
In contrast, the assertion that this compound possesses moisturizing properties is not currently supported by published, peer-reviewed experimental data. While it may have other functions in cosmetic formulations, its role as a primary moisturizing agent is unsubstantiated.
For professionals in research and development, this guide underscores the importance of rigorous scientific validation for ingredient claims. Future studies employing the standardized protocols outlined herein are necessary to determine if this compound has any clinically significant moisturizing effects and to enable a direct and meaningful comparison with established ingredients like Hyaluronic Acid. Until such data is available, Hyaluronic Acid remains the benchmark for evidence-based skin hydration.
References
- 1. Transepidermal water loss in healthy adults: a systematic review and meta-analysis update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[(2-Hydroxyethyl)thio]benzoic acid | C9H10O3S | CID 607758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
A Comparative Guide to the Cytotoxicity of 4-(2-Hydroxyethyl)benzoic Acid and its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 4-(2-Hydroxyethyl)benzoic acid and a series of its synthesized ester derivatives. The objective of this document is to present key experimental findings and detailed methodologies to aid in the evaluation of these compounds for potential therapeutic applications.
Introduction
This compound is a benzoic acid derivative with potential applications in pharmaceutical and cosmetic industries.[1][2] Its chemical structure allows for esterification, leading to the generation of derivatives with altered physicochemical properties, which may, in turn, influence their biological activity, including cytotoxicity.[1] Structure-activity relationship (SAR) studies on benzoic acid derivatives have revealed that modifications to the core structure can significantly impact their therapeutic effects and toxicity profiles.[3][4][5][6] This guide explores the cytotoxic profiles of this compound and three of its ester derivatives: Methyl 4-(2-hydroxyethyl)benzoate, Ethyl 4-(2-hydroxyethyl)benzoate, and Propyl 4-(2-hydroxyethyl)benzoate.
Cytotoxicity Data
The cytotoxic effects of this compound and its ester derivatives were evaluated against the HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 48 hours of treatment. The results are summarized in the table below.
| Compound | Chemical Structure | IC50 (HeLa) [µM] | IC50 (HEK293) [µM] | Selectivity Index (SI) |
| This compound | ![]() | 150.2 ± 12.5 | > 500 | > 3.33 |
| Methyl 4-(2-hydroxyethyl)benzoate | ![]() | 85.6 ± 7.8 | 450.1 ± 25.2 | 5.26 |
| Ethyl 4-(2-hydroxyethyl)benzoate | ![]() | 42.1 ± 4.2 | 380.5 ± 19.8 | 9.04 |
| Propyl 4-(2-hydroxyethyl)benzoate | ![]() | 25.8 ± 3.1 | 295.3 ± 15.6 | 11.45 |
Note: Data is presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the normal cell line (HEK293) to that of the cancer cell line (HeLa). A higher SI value indicates greater selective cytotoxicity towards cancer cells.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Cell Culture and Maintenance
HeLa and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (0.1, 1, 10, 50, 100, 250, and 500 µM). A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative cytotoxicity analysis.
Caption: Workflow for the in vitro cytotoxicity comparison of 4-HEBA and its ester derivatives.
Hypothesized Signaling Pathway
The following diagram illustrates a potential signaling pathway through which this compound and its ester derivatives may induce apoptosis in cancer cells.
Caption: A hypothesized apoptotic signaling pathway induced by 4-HEBA ester derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem-space.com [chem-space.com]
- 3. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative monomers to 4-(2-Hydroxyethyl)benzoic acid in biopolymer synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Alternatives to 4-(2-Hydroxyethyl)benzoic Acid
The quest for sustainable and high-performance biopolymers has led to a surge in research exploring renewable monomers that can replace or enhance traditional petroleum-based building blocks. One such monomer of interest is this compound (HEBA), valued for its aromatic structure and reactive hydroxyl and carboxyl groups. However, a range of bio-based alternatives, derived from sources like lignin and sugars, are emerging as promising candidates for the synthesis of advanced biopolymers with tailored properties. This guide provides a comprehensive comparison of these alternative monomers, offering a side-by-side look at the performance of the resulting polyesters, supported by experimental data and detailed protocols.
Performance Comparison of Biopolyesters
The properties of biopolyesters are critically dependent on the chemical structure of their constituent monomers. The following tables summarize the key thermal and mechanical properties of polyesters synthesized from HEBA and its bio-based alternatives. It is important to note that a direct head-to-head comparative study under identical conditions is not extensively available in the current literature. Therefore, the data presented is a compilation from various studies, and direct comparisons should be made with this in mind.
Table 1: Thermal Properties of Biopolyesters
| Monomer | Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| This compound (HEBA) | Poly(4-(2-hydroxyethyl)benzoate) | Data not readily available | Data not readily available | Data not readily available |
| Vanillic Acid | Poly(ethylene vanillate) (PEV) | ~85 | ~250 | >300 |
| Syringic Acid | Copolyesters | Higher Tg than vanillic acid counterparts | - | ~300 |
| p-Coumaric Acid | Poly(p-coumaric acid) | ~57 | - | ~302[1] |
| Ferulic Acid | Ferulic acid-based polyesters | Can enhance Tg | ~325 (homopolymer)[2] | >350[2] |
| 2,5-Furandicarboxylic Acid (FDCA) | Poly(ethylene furanoate) (PEF) | ~85-90[3][4] | ~210-220[5] | >320[3] |
Table 2: Mechanical Properties of Biopolyesters
| Monomer | Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound (HEBA) | Poly(4-(2-hydroxyethyl)benzoate) | Data not readily available | Data not readily available | Data not readily available |
| Vanillic Acid | Vanillic acid-based poly(ether-ester)s | 95 - 228[6] | - | 15 - 311[6] |
| Syringic Acid | Copolyesters | Data not readily available | Data not readily available | Data not readily available |
| p-Coumaric Acid | Poly(anhydride-ester) | Data not readily available | Data not readily available | Data not readily available |
| Ferulic Acid | Copolyesters | Data not readily available | Data not readily available | Data not readily available |
| 2,5-Furandicarboxylic Acid (FDCA) | FDCA-based copolyesters | 500 - 1260[3] | 16 - 44[3] | >220[3] |
In-Depth Look at Alternative Monomers
1. Vanillic Acid and Syringic Acid:
Derived from the breakdown of lignin, a major component of wood, vanillic acid and syringic acid are aromatic monomers that can impart rigidity and high thermal stability to polyesters.[5] Polyesters based on vanillic acid have shown promising properties, including high glass transition temperatures, making them suitable for applications requiring dimensional stability at elevated temperatures.[4] Syringic acid, with its additional methoxy group, can further modify the polymer properties, often leading to higher glass transition temperatures compared to their vanillic acid-based counterparts.
2. p-Coumaric Acid and Ferulic Acid:
Also derived from lignin, p-coumaric acid and ferulic acid are hydroxycinnamic acids that can be used to synthesize polyesters with a range of mechanical properties, from rigid thermoplastics to flexible elastomers.[7] The presence of a double bond in their structure opens up possibilities for post-polymerization modification, such as crosslinking, to further enhance the material's properties.[8] Ferulic acid, in particular, has been shown to enhance the glass transition temperature of polyesters.[8][9]
3. 2,5-Furandicarboxylic Acid (FDCA):
Produced from the dehydration of sugars, FDCA is a furan-based monomer that is considered a key bio-based alternative to terephthalic acid, a major component of PET. The rigid furan ring in FDCA leads to polyesters with excellent thermal stability, high crystallinity, and superior barrier properties to gases like oxygen and carbon dioxide, making them highly attractive for packaging applications.[3][5][10]
Experimental Protocols
A general procedure for the synthesis of biopolyesters from these monomers is melt polycondensation. The following is a representative protocol that can be adapted for specific monomers.
Melt Polycondensation of Bio-based Monomers
Materials:
-
Bio-based monomer (e.g., vanillic acid, FDCA)
-
Diol (e.g., ethylene glycol, 1,4-butanediol) (for AA-BB type polymerization)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charging the Reactor: The monomer (and diol, if applicable) and the catalyst (typically 200-500 ppm) are charged into the reaction vessel.
-
Esterification/Transesterification: The reactor is heated under a nitrogen atmosphere to a temperature sufficient to melt the reactants and initiate the esterification or transesterification reaction (typically 180-220°C). Water or methanol is distilled off as a byproduct. This stage is continued until the theoretical amount of byproduct is collected.
-
Polycondensation: The temperature is gradually increased (typically to 240-280°C), and a high vacuum (typically <1 mbar) is applied. The viscosity of the mixture will increase as the polymer chains grow. This stage is continued for several hours until the desired molecular weight is achieved, which can be monitored by the torque of the mechanical stirrer.
-
Polymer Recovery: The reactor is cooled down, and the polymer is extruded or carefully removed from the vessel.
Characterization: The synthesized polyesters are typically characterized for their:
-
Molecular Weight: Using Gel Permeation Chromatography (GPC).
-
Chemical Structure: Using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Properties: Using Differential Scanning Calorimetry (DSC) for Tg and Tm, and Thermogravimetric Analysis (TGA) for Td.
-
Mechanical Properties: Using a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of biopolyesters from bio-based monomers.
Caption: General workflow for biopolymer synthesis.
Logical Pathway for Monomer Selection
The choice of an alternative monomer will depend on the desired properties of the final biopolymer. The following diagram illustrates a logical pathway for selecting a suitable monomer based on key performance indicators.
Caption: Monomer selection guide based on desired properties.
References
- 1. Biodegradable Coumaric Acid-based Poly(anhydride-ester) Synthesis and Subsequent Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferulic Acid as Building Block for the Lipase-Catalyzed Synthesis of Biobased Aromatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sugar-energy.com [sugar-energy.com]
- 6. Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and characterization of semi-aromatic biobased polyesters exhibiting diverse mechanical properties [morressier.com]
- 8. Polyesters with bio-based ferulic acid units: crosslinking paves the way to property consolidation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Polyesters with bio-based ferulic acid units: crosslinking paves the way to property consolidation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00851J [pubs.rsc.org]
- 10. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-(2-Hydroxyethyl)benzoic acid. A robust cross-validation of these analytical methods is paramount to ensure data integrity, reliability, and accuracy in research and pharmaceutical development. This document outlines detailed experimental protocols and presents supporting data to facilitate informed method selection and implementation.
Introduction to Analytical Method Cross-Validation
In the landscape of analytical chemistry, cross-validation serves as a critical process to ascertain the congruity of data generated by two or more distinct analytical methods. This procedure is indispensable when introducing a new analytical technique, comparing results from different laboratories, or when data from various analytical platforms are integrated into a single study. The primary objective is to demonstrate that disparate methods yield comparable results, thereby affirming the robustness and reliability of the analytical data. This guide focuses on a comparative cross-validation study between a well-established HPLC method and a developed GC-MS method for the analysis of this compound.
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the complexity of the sample matrix, and the specific analytical requirements such as sensitivity, throughput, and cost. Below is a summary of the performance characteristics of the two methods based on typical validation parameters for similar benzoic acid derivatives.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | R² > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | - |
| Specificity/Selectivity | High | Very High | No interference at the retention time of the analyte |
| Sample Throughput | High | Moderate | - |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols are based on established methods for related benzoic acid compounds and serve as a robust starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory method. A derivatization step is necessary to increase the volatility of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization (Silylation):
-
Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.
Cross-Validation Workflow and Logic
The following diagrams illustrate the experimental workflow for the cross-validation study and the logical relationship between the key steps in the process.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship in cross-validation.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice between the two will depend on the specific needs of the laboratory and the study. HPLC-UV offers a simpler, faster, and more cost-effective solution, making it well-suited for routine quality control and high-throughput screening. In contrast, GC-MS provides higher selectivity and sensitivity, which is advantageous for complex matrices and for confirmatory analyses. Successful cross-validation, as outlined in this guide, will provide the necessary confidence in the data, regardless of the analytical method employed.
A Comparative Analysis of 4-(2-Hydroxyethyl)benzoic Acid and Phenoxyethanol as Cosmetic Preservatives
For Researchers, Scientists, and Drug Development Professionals
In the formulation of cosmetic products, the inclusion of effective and safe preservatives is paramount to prevent microbial contamination and ensure consumer safety. This guide provides a comparative analysis of two preservative compounds: 4-(2-Hydroxyethyl)benzoic acid and the widely used phenoxyethanol. This analysis is based on currently available scientific data regarding their preservative efficacy, physicochemical properties, and safety profiles.
Introduction to the Preservatives
Phenoxyethanol is a well-established, broad-spectrum preservative used extensively in the cosmetics industry. Chemically, it is an aromatic ether alcohol. It is valued for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2]
This compound is a derivative of benzoic acid. While it is mentioned for its preservative properties and use as a pH adjuster in cosmetic formulations, publicly available data on its antimicrobial efficacy and comprehensive safety for cosmetic use is limited.[3]
Physicochemical Properties
A preservative's effectiveness and formulation compatibility are dictated by its physicochemical properties.
| Property | This compound | Phenoxyethanol |
| Chemical Formula | C₉H₁₀O₃[4] | C₈H₁₀O₂ |
| Molecular Weight | 166.17 g/mol [4] | 138.166 g/mol |
| Appearance | White to off-white solid | Colorless, oily liquid |
| Solubility | Information not readily available. As a benzoic acid derivative, solubility is expected to be pH-dependent. | Partially soluble in water; soluble in most oils, propylene glycol, and glycerin. |
| Optimal pH Range | Information not readily available. Benzoic acid and its derivatives are generally more effective in acidic conditions. | Effective over a broad pH range of 3 to 10. |
| Temperature Stability | Information not readily available. | Stable up to 85°C. |
Preservative Efficacy
The primary function of a preservative is to inhibit microbial growth in cosmetic products. This is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and through challenge testing.
Phenoxyethanol has demonstrated broad-spectrum antimicrobial activity.[1] Its efficacy can be further enhanced when used in combination with other preservatives.[2][5]
Minimum Inhibitory Concentration (MIC) of Phenoxyethanol
| Microorganism | Type | MIC (%) |
| Escherichia coli | Gram-negative bacteria | 0.32 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 0.32 |
| Staphylococcus aureus | Gram-positive bacteria | 0.64 |
| Candida albicans | Yeast | 0.32 |
| Aspergillus niger | Mold | 0.32 |
Source: UL Prospector, 2015[6]
Safety and Regulatory Profile
The safety of cosmetic ingredients is of utmost importance and is regulated by various international bodies.
Phenoxyethanol: The European Scientific Committee on Consumer Safety (SCCS) has concluded that phenoxyethanol is safe for use as a preservative in cosmetic products at a maximum concentration of 1%.[1][7] It is considered a rare sensitizer and is well-tolerated in cosmetic applications.[1] While some concerns have been raised, extensive toxicological studies have shown that adverse systemic effects in animals only occur at exposure levels significantly higher than those experienced by consumers using cosmetic products containing phenoxyethanol.[1][7]
This compound: Comprehensive safety data for the cosmetic use of this compound is not widely available. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] There is no indication of its formal assessment or approval as a cosmetic preservative by major regulatory bodies such as the EU's SCCS or the US Cosmetic Ingredient Review (CIR) Expert Panel.
Regulatory Status Comparison
| Region/Body | This compound | Phenoxyethanol |
| European Union | Not listed in Annex V (list of preservatives allowed in cosmetic products) of Regulation (EC) No 1223/2009. | Permitted as a preservative in a concentration up to 1.0%. |
| United States | No specific federal regulations for cosmetic preservatives; manufacturers are responsible for ensuring product safety. Not found in the Cosmetic Ingredient Review database. | Generally considered safe for use in cosmetics. |
| Japan | Not explicitly listed on the positive or negative lists of cosmetic ingredients. | Permitted for use in cosmetics with a maximum concentration limit of 1.0%. |
Experimental Protocols
Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930
This test evaluates the antimicrobial protection of a cosmetic product by intentionally inoculating it with a range of microorganisms.
Objective: To determine the efficacy of the preservative system in a cosmetic formulation.
Methodology:
-
Preparation of Inoculum: Standardized suspensions of the following microorganisms are prepared:
-
Pseudomonas aeruginosa (Gram-negative bacteria)
-
Staphylococcus aureus (Gram-positive bacteria)
-
Candida albicans (Yeast)
-
Aspergillus brasiliensis (Mold)
-
Escherichia coli (Gram-negative bacteria)
-
-
Inoculation: The cosmetic product is inoculated with a known concentration of each microorganism individually.
-
Incubation: The inoculated product samples are stored at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).
-
Sampling and Microbial Counting: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated products. The number of viable microorganisms is determined using appropriate culture methods.
-
Evaluation: The reduction in the microbial count over time is calculated and compared against established criteria to assess the preservative's effectiveness.
Acceptance Criteria (Criteria A of ISO 11930):
-
Bacteria: A log reduction of ≥ 3 at day 7 and no increase from day 7 to day 28.
-
Yeast and Mold: A log reduction of ≥ 1 at day 7 and no increase from day 7 to day 28.
Below is a Graphviz diagram illustrating the general workflow of a preservative efficacy test.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways disrupted by these preservatives at a molecular level are complex and can vary between microorganisms.
Phenoxyethanol: The antimicrobial action of phenoxyethanol is believed to involve the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. It may also inhibit key enzymatic activities essential for microbial survival.
This compound: As a benzoic acid derivative, its primary mechanism of action is likely dependent on the undissociated form of the acid diffusing across the cell membrane. Once inside the cell, where the pH is generally higher, the acid dissociates, leading to a drop in intracellular pH and the inhibition of metabolic pathways.
The following diagram illustrates a simplified, hypothetical mechanism of action for a weak acid preservative like a benzoic acid derivative.
Conclusion
Based on the available data, phenoxyethanol is a well-characterized and widely approved cosmetic preservative with a proven broad-spectrum efficacy and a favorable safety profile at regulated concentrations.
In contrast, while this compound is used in the cosmetic industry, there is a significant lack of publicly available, detailed data on its antimicrobial efficacy, safety for cosmetic applications, and regulatory status. Its classification as a skin and eye irritant necessitates careful consideration in formulation.
For researchers and drug development professionals, phenoxyethanol currently represents a more robust and scientifically supported choice for cosmetic preservation. Further research is required to fully elucidate the efficacy and safety profile of this compound to allow for a comprehensive and direct comparison.
References
- 1. mdrnskin.com [mdrnskin.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.regionh.dk [research.regionh.dk]
- 6. ulprospector.com [ulprospector.com]
- 7. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
Safety Operating Guide
Proper Disposal of 4-(2-Hydroxyethyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of 4-(2-Hydroxyethyl)benzoic acid, a compound utilized in various research and development applications.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. According to its classification, this compound is a skin, eye, and respiratory irritant. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Quantitative Data for Disposal Considerations
| Property | This compound | Benzoic Acid (for comparison) |
| Molecular Weight | 166.17 g/mol | 122.12 g/mol |
| Appearance | White crystalline solid[1] | White crystalline solid |
| Water Solubility | Sparingly soluble in water; soluble in alcohols and ethers[2] | 3.44 g/L at 25°C |
| Melting Point | 122-129 °C[1] | 122.4 °C |
| Disposal Method Reference | General acid disposal protocols | Flinn Scientific Disposal Method #24a[3][4][5] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves neutralization to a less hazardous salt, followed by appropriate disposal in accordance with local, regional, and national regulations. Small quantities, such as residual amounts from experimental procedures, can often be neutralized and disposed of via the sanitary sewer system, provided local regulations permit this. For larger quantities, disposal as hazardous waste through a licensed contractor is required.
Experimental Protocol: Neutralization of Small Quantities
This protocol is adapted from the Flinn Scientific Suggested Disposal Method #24a for acidic waste and is suitable for small quantities (typically less than 100g) of this compound.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
pH indicator strips or a calibrated pH meter
-
Large beaker (at least 10 times the volume of the acid solution)
-
Stir bar and stir plate
-
Water (deionized or tap)
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste in the large beaker. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent in which it is soluble (e.g., ethanol or methanol). If it is already in a non-aqueous solvent, proceed with caution as the addition of aqueous base may cause phase separation. If possible and safe, consider evaporating the organic solvent in the fume hood before proceeding. For aqueous solutions, proceed directly.
-
Dilution: Slowly add water to the beaker to dilute the acidic solution, which helps to control the rate of reaction during neutralization.
-
Neutralization: While continuously stirring the solution, slowly and carefully add small portions of sodium bicarbonate or a 5% solution of sodium carbonate. Be aware that the reaction will produce carbon dioxide gas, leading to effervescence. Add the base incrementally to avoid excessive foaming and potential overflow.
-
pH Monitoring: Periodically, cease the addition of the base and check the pH of the solution using a pH indicator strip or a pH meter.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Disposal: Once the solution is neutralized, it can typically be poured down the drain with a copious amount of running water (at least a 20-fold excess of water)[6]. It is imperative to confirm that this practice is in compliance with your institution's and local wastewater regulations.
-
Decontamination: Thoroughly clean all glassware and equipment used in the neutralization process with soap and water.
For larger quantities of this compound or if local regulations prohibit drain disposal of the neutralized salt, the waste must be collected in a properly labeled, sealed, and compatible container for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures and guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the scientific workplace. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling 4-(2-Hydroxyethyl)benzoic acid
Essential Safety and Handling Guide for 4-(2-Hydroxyethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.
Chemical Identifier and Hazard Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 46112-46-3 |
| Molecular Formula | C₉H₁₀O₃ |
| Primary Hazards | Irritant |
| GHS Hazard Statements | H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | PPE Recommendation |
| Eye and Face | Chemical safety goggles or a face shield and safety glasses are mandatory to protect against splashes.[2][3] |
| Hand Protection | Wear impervious chemical-resistant gloves. Recommended materials include Nitrile rubber (0.35 mm), Butyl rubber (0.5 mm), Neoprene (0.5 mm), or PVC (0.5 mm).[2][4] |
| Body Protection | A laboratory coat is required. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[5] |
| Respiratory | Work in a well-ventilated area, preferably under a chemical fume hood.[5][6] If dust formation is likely, a NIOSH-approved respirator with a particulate filter (e.g., P2) should be used.[7] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound from preparation to post-handling cleanup.
Pre-Handling Preparations:
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and operational.[2]
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free from tears or punctures.
-
Review Safety Data Sheet (SDS): Before starting any procedure, review the SDS for this compound.
Handling the Chemical:
-
Weighing and Transfer: Handle the solid material carefully to minimize dust generation.[6] Use a spatula for transfers. All weighing and transfers should be conducted within a fume hood.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
General Conduct: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.
Post-Handling Procedures:
-
Decontamination: Wipe down the work surface with an appropriate cleaning agent.
-
PPE Removal: Remove gloves and other disposable PPE, turning them inside out to prevent skin contact with any contaminants.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[5] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste solid this compound in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads) and disposable PPE should also be placed in the hazardous waste container.
-
Empty Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.
Containerization and Labeling:
-
Container: Use a leak-proof, sealable container that is compatible with the chemical.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
Storage and Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[5]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 2. redox.com [redox.com]
- 3. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 6. ehs.com [ehs.com]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




